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Foundational

An In-depth Technical Guide to 3-(4-Methyl-benzyl)-piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for precise tuning of physicochemical properties and target interactions.[4] Within this class, piperazin-2-ones, cyclic amide derivatives of piperazine, have garnered significant interest as peptidomimetics and as core structures in novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 3-(4-Methyl-benzyl)-piperazin-2-one , a compound of interest for researchers in drug discovery and development. While a specific CAS number for this molecule is not publicly registered at the time of this writing, its structural features suggest a strong potential for biological activity, particularly within the central nervous system (CNS).

This document will detail the physicochemical properties of 3-(4-Methyl-benzyl)-piperazin-2-one, propose a robust synthetic pathway for its preparation, outline a comprehensive analytical characterization workflow, and explore its potential therapeutic applications and mechanisms of action based on the well-established pharmacology of related benzylpiperazine and piperazinone analogs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of 3-(4-Methyl-benzyl)-piperazin-2-one are summarized in the table below.

PropertyValueSource
Chemical Name 3-(4-Methyl-benzyl)-piperazin-2-oneIUPAC Nomenclature
Molecular Formula C₁₂H₁₆N₂OCalculated
Molecular Weight 218.27 g/mol Calculated
CAS Number Not Assigned-
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.General properties of similar heterocycles

Proposed Synthesis Pathway

The synthesis of 3-substituted piperazin-2-ones can be achieved through several established methodologies. A highly efficient and versatile approach involves a one-pot, tandem reductive amination-transamidation-cyclization reaction.[5][6] This method offers the advantage of building the heterocyclic core from readily available starting materials in a single, streamlined process.

The proposed synthesis for 3-(4-Methyl-benzyl)-piperazin-2-one commences with the reductive amination of an N-protected aminoacetaldehyde with a suitable amino acid ester, in this case, a derivative of 4-methylphenylalanine. The resulting intermediate then undergoes an intramolecular cyclization to yield the desired piperazin-2-one.

Synthesis_of_3-(4-Methyl-benzyl)-piperazin-2-one cluster_0 Reductive Amination cluster_1 Cyclization A N-Boc-aminoacetaldehyde I1 Reductive Amination Intermediate A->I1 1. STAB, Solvent (e.g., DCE) B Methyl 3-(4-methylphenyl)-2-aminopropanoate B->I1 1. STAB, Solvent (e.g., DCE) C Sodium triacetoxyborohydride (STAB) D Acetic Acid (AcOH) P 3-(4-Methyl-benzyl)-piperazin-2-one I2 Deprotected Intermediate I1->I2 2. Deprotection (e.g., TFA) I2->P 3. Heat, AcOH

Caption: Proposed synthetic workflow for 3-(4-Methyl-benzyl)-piperazin-2-one.

Detailed Experimental Protocol: Synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one

Materials:

  • N-Boc-aminoacetaldehyde

  • Methyl 3-(4-methylphenyl)-2-aminopropanoate hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reductive Amination:

    • To a solution of methyl 3-(4-methylphenyl)-2-aminopropanoate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in 1,2-dichloroethane (DCE), add N-Boc-aminoacetaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Deprotection and Cyclization:

    • Dissolve the crude intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • To the resulting residue, add acetic acid and heat the mixture to 80-100°C for 4-6 hours to facilitate cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(4-Methyl-benzyl)-piperazin-2-one as a solid.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized 3-(4-Methyl-benzyl)-piperazin-2-one.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons: Doublets around 7.0-7.2 ppm (4H) characteristic of a para-substituted benzene ring. Benzyl Protons: A multiplet or two doublets of doublets around 2.8-3.2 ppm (2H). Piperazinone Ring Protons: A series of multiplets between 2.5 and 4.0 ppm (5H). Methyl Protons: A singlet around 2.3 ppm (3H). NH Proton: A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR Carbonyl Carbon: A signal in the range of 165-175 ppm. Aromatic Carbons: Signals between 125 and 140 ppm. Benzyl Carbon: A signal around 40-45 ppm. Piperazinone Ring Carbons: Signals in the range of 40-60 ppm. Methyl Carbon: A signal around 20-25 ppm.
FT-IR (cm⁻¹) N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ (secondary amine/amide).[7] C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ (lactam).[7] C-N Stretch: A band in the region of 1100-1300 cm⁻¹.[3] Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected at m/z = 219.15. Fragmentation: Characteristic fragmentation patterns would involve cleavage of the benzyl group (loss of 91, forming a fragment at m/z 128) and cleavage of the piperazinone ring.[8]

Potential Therapeutic Applications and Mechanism of Action

The structural motif of 3-(4-Methyl-benzyl)-piperazin-2-one suggests a high likelihood of activity within the central nervous system. The benzylpiperazine core is a well-known pharmacophore with stimulant and euphoriant properties, primarily acting as a monoamine releasing agent and reuptake inhibitor.[9][10][11]

Mechanism_of_Action cluster_0 Synaptic Cleft Compound 3-(4-Methyl-benzyl)-piperazin-2-one DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/Reversal SERT Serotonin Transporter (SERT) Compound->SERT Inhibition/Reversal GABA_R GABAA Receptor Compound->GABA_R Modulation? Presynaptic Presynaptic Neuron DAT->Presynaptic Reuptake SERT->Presynaptic Reuptake Dopamine Dopamine Presynaptic->Dopamine Release Serotonin Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron Dopamine->Postsynaptic Signal Serotonin->Postsynaptic Signal

Caption: Proposed mechanism of action for 3-(4-Methyl-benzyl)-piperazin-2-one.

Modulation of Monoaminergic Systems

Benzylpiperazine (BZP) and its analogs are known to interact with dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[12] This action is responsible for their stimulant and mood-altering effects. It is highly probable that 3-(4-Methyl-benzyl)-piperazin-2-one will exhibit a similar profile, potentially with a modified potency and selectivity due to the presence of the 4-methyl group on the benzyl ring and the piperazinone core. These modifications could fine-tune the interaction with monoamine transporters, offering a more desirable therapeutic window compared to less substituted analogs.

Interaction with GABAergic Systems

Some piperazine derivatives have been shown to act as antagonists at GABA-A receptors.[2][13][14] The piperazin-2-one scaffold, being a constrained dipeptide mimic, may also interact with GABA receptors. This potential dual-action on both monoaminergic and GABAergic systems could lead to a unique pharmacological profile, with potential applications in conditions such as anxiety, depression, and certain neurological disorders. Further investigation into its receptor binding profile is warranted to elucidate its precise mechanism of action.

Conclusion

3-(4-Methyl-benzyl)-piperazin-2-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of piperazine derivatives. Based on established synthetic methodologies, its preparation is readily achievable, allowing for further investigation into its biological properties. The structural combination of the benzylpiperazine and piperazin-2-one motifs suggests a strong potential for CNS activity, possibly through the modulation of dopaminergic, serotonergic, and GABAergic pathways. This technical guide provides a foundational framework for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Available from: [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available from: [Link]

  • Stanczyk, A., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 28(4), 297-308.
  • World Health Organization. (2008). N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. Available from: [Link]

  • DeRuiter, J., et al. (2004). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Analytical Toxicology, 28(2), 90-98.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 240, 115897.
  • Schmidt, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2540.
  • Herian, M., et al. (2015). Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives: A Novel Mode of Action. Neuropharmacology, 99, 468-477.
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  • Chemistry Learning. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. Available from: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. Available from: [Link]

  • Squires, R. F., & Saederup, E. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical research, 18(7), 787–793.
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  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249–2261.
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  • Al-Majid, A. M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6543.
  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(12), 2249–2261.
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Sources

Exploratory

p-methyl-phenylalanine peptidomimetic scaffolds

An In-Depth Technical Guide to p-Methyl-Phenylalanine Peptidomimetic Scaffolds Authored by a Senior Application Scientist Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to p-Methyl-Phenylalanine Peptidomimetic Scaffolds

Authored by a Senior Application Scientist

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcoming the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the vast arsenal of chemical modifications, the incorporation of non-canonical amino acids provides a powerful tool to fine-tune the structural and functional properties of peptide scaffolds. This technical guide focuses on the design, synthesis, and characterization of peptidomimetics incorporating p-methyl-phenylalanine (p-Me-Phe). We will explore the fundamental principles governing the impact of this modification, provide detailed experimental protocols for synthesis and evaluation, and present a framework for leveraging these scaffolds in therapeutic development. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to harness the potential of p-Me-Phe to create next-generation peptide-based therapeutics.

The Rationale for p-Methyl-Phenylalanine in Peptidomimetic Design

Natural peptides, despite their high potency and selectivity, are often poor drug candidates due to rapid degradation by proteases and an inability to cross cell membranes.[1][3] Peptidomimetic design seeks to systematically address these liabilities by introducing structural modifications that retain or enhance biological activity while improving drug-like properties.[4][5]

The incorporation of p-methyl-phenylalanine, an analogue of phenylalanine with a methyl group at the para-position of the phenyl ring, is a subtle yet powerful strategy. The rationale for its use is threefold:

  • Enhanced Proteolytic Stability: Proteolytic enzymes are highly specific for their natural L-amino acid substrates. The steric bulk of the methyl group on the phenyl ring can disrupt the precise molecular recognition required for enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[3][6]

  • Conformational Constraint and Structural Stabilization: The methyl group introduces steric hindrance that can restrict the conformational freedom of the amino acid side chain and the peptide backbone.[7][8] This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[9][10]

  • Modulation of Biophysical Properties: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance binding to hydrophobic pockets within a target protein and may improve membrane permeability.[11] Furthermore, the electron-donating nature of the methyl group can influence non-covalent interactions, such as CH-π stacking, which can be critical for stabilizing the peptide's structure and its interaction with a receptor.[8][9][10]

A prime example of this strategy's potential was demonstrated in research targeting Alzheimer's disease, where incorporating methylated phenylalanine into peptides was shown to stabilize the structure, improve binding affinity to amyloid-β, and significantly reduce fibril formation.[6]

Design and Synthesis of p-Me-Phe Peptidomimetics

The successful creation of a p-Me-Phe peptidomimetic begins with thoughtful design and is executed through precise chemical synthesis, most commonly via Solid-Phase Peptide Synthesis (SPPS).

Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient assembly of a peptide chain on a solid resin support. The workflow for incorporating a p-Me-Phe residue is analogous to that for standard amino acids but requires special attention to coupling efficiency due to its increased steric bulk.[12]

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing Step (DMF) deprotection->wash1 coupling Amino Acid Coupling: Fmoc-p-Me-Phe-OH + Coupling Reagent (HATU) + Base (DIPEA) wash1->coupling wash2 Washing Step (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage No (Final Residue) purification Purification (RP-HPLC) cleavage->purification end Characterization purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating p-methyl-phenylalanine.

Detailed Experimental Protocol: SPPS

This protocol outlines the manual synthesis of a generic peptide containing a p-Me-Phe residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DL-Phe(4-Me)-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for p-Me-Phe):

    • In a separate vial, pre-activate the Fmoc-p-Me-Phe-OH (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. Causality Note: The increased steric hindrance of p-Me-Phe often necessitates a longer coupling time and the use of a potent coupling reagent like HATU to ensure the reaction proceeds to completion.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If positive (blue beads), perform a second coupling step ("double coupling").

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add the cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether. Lyophilize the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical and Structural Characterization

Once synthesized and purified, the peptidomimetic must be rigorously characterized to confirm its identity and determine its structural properties.[13] This step is critical for establishing a structure-activity relationship (SAR).

Characterization_Workflow cluster_primary Primary Structure cluster_secondary Higher-Order Structure lcms LC-MS (Purity & Molecular Weight) msms MS/MS Sequencing (Amino Acid Sequence) lcms->msms cd Circular Dichroism (CD) (Secondary Structure: α-helix, β-sheet) nmr 2D NMR Spectroscopy (3D Solution Structure) cd->nmr start Purified Peptide start->lcms start->cd

Caption: Workflow for the structural characterization of a p-Me-Phe peptidomimetic.

Characterization Techniques and Data

The following table summarizes the key techniques and expected outcomes when comparing a native peptide to its p-Me-Phe analogue.

TechniqueParameter MeasuredExpected Outcome for p-Me-Phe Analogue
LC-MS Molecular WeightConfirmed mass increase of 14.07 Da (CH₂) compared to the native Phe-containing peptide.[6]
RP-HPLC Retention TimeIncreased retention time due to higher hydrophobicity.
CD Spectroscopy Secondary StructurePotential shift in ellipticity, indicating stabilization of a specific secondary structure (e.g., increased helicity).[10]
NMR Spectroscopy 3D StructureObservable Nuclear Overhauser Effects (NOEs) and chemical shifts indicating a more defined, conformationally constrained structure.
Protocol: Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary structure of the peptide and its thermal stability.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum at 25°C. The data is typically reported in mean residue ellipticity [θ].

  • Thermal Melt (Optional): To assess stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) while increasing the temperature from 25°C to 95°C. A sharper melting transition for the p-Me-Phe analogue would indicate enhanced conformational stability.[10]

Functional Evaluation: Stability and Activity

The ultimate goal of incorporating p-Me-Phe is to improve the peptide's functional profile. This is primarily assessed by measuring its stability against enzymatic degradation and its ability to modulate a biological target.

Protocol: In Vitro Enzymatic Degradation Assay

Purpose: To quantify the increase in peptide stability in the presence of proteases.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide (both native and p-Me-Phe analogue) in assay buffer (e.g., PBS).

    • Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Assay Setup:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution. A typical enzyme:substrate ratio is 1:100 (w/w).

    • Incubate the reaction at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., 10% TFA) or by heat inactivation.

  • Analysis: Analyze the samples by RP-HPLC. Quantify the percentage of intact peptide remaining by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) for each peptide.

Hypothetical Stability Data
PeptideHalf-life in Human Serum (hours)
Native Peptide (Phe)2.5
p-Me-Phe Analogue > 24

This data illustrates the profound impact p-Me-Phe can have on metabolic stability, a critical parameter for therapeutic viability.[14]

Biological Activity and Signaling

The functional consequence of the modification must be tested in a relevant biological assay. For a peptidomimetic designed to inhibit a receptor tyrosine kinase (RTK) involved in cancer, a cell-based assay would be appropriate.

Signaling_Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor p_receptor Dimerization & Autophosphorylation receptor->p_receptor ras Ras p_receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation mimetic p-Me-Phe Peptidomimetic mimetic->receptor Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a p-Me-Phe peptidomimetic antagonist.

Conclusion

The incorporation of p-methyl-phenylalanine is a versatile and highly effective strategy in peptidomimetic design. It offers a reliable method to enhance proteolytic stability, enforce bioactive conformations, and modulate biophysical properties to improve target binding and permeability. The systematic application of the synthesis, characterization, and evaluation workflows detailed in this guide enables the rational design of robust peptide-based drug candidates. As the field of peptide therapeutics continues to expand, the judicious use of non-canonical amino acids like p-Me-Phe will remain a critical tool for translating the therapeutic promise of peptides into clinical reality.

References

  • Digital Commons@Kennesaw State. (n.d.). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • Praveen, P., Sethi, A., Furuya, W. I., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. [Link]

  • Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]

  • Asano, A., Kawanami, Y., Fujita, M., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(2), 1062-1071. [Link]

  • Torres-García, C., Pulido, D., Carceller, M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858. [Link]

  • Kim, H. J., & Lee, Y. S. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5700. [Link]

  • Asano, A., Kawanami, Y., Fujita, M., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(2), 1062-1071. [Link]

  • Perez, J. J. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. Retrieved from [Link]

  • Sravani, A., & Sridhar, B. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 543-553. [Link]

  • Zych, A. O., & Cholewiński, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Ham, J., & Lee, G. (n.d.). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential of Methylbenzyl Piperazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazinone Core as a Privileged Scaffold in Medicinal Chemistry The piperazinone moiety has emerged as a cornerstone in contemporary drug discovery, valued for its conformational rigidity and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Core as a Privileged Scaffold in Medicinal Chemistry

The piperazinone moiety has emerged as a cornerstone in contemporary drug discovery, valued for its conformational rigidity and synthetic tractability.[1] This six-membered heterocyclic ring, containing two nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases.[2] Its presence in numerous clinically approved drugs is a testament to its favorable physicochemical properties and ability to engage with a diverse range of biological targets.[1] The strategic modification of the piperazinone core allows for the fine-tuning of pharmacological activity, making it a "privileged structure" in the design of next-generation therapeutics.[3] This guide will provide an in-depth exploration of the therapeutic potential of a specific, yet underexplored, class of these compounds: methylbenzyl piperazinone derivatives.

The Rationale for Investigating Methylbenzyl Piperazinone Derivatives

The impetus for focusing on methylbenzyl piperazinone derivatives stems from the established pharmacological profiles of both the piperazinone core and the methylbenzyl substituent. Piperazinone-containing compounds have demonstrated significant promise as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4] Furthermore, the piperazinone scaffold has been successfully incorporated into inhibitors of key signaling molecules, such as PI3Kδ, highlighting its utility in targeted cancer therapy.[5]

Concurrently, the benzylpiperazine framework is a well-known pharmacophore, particularly in the realm of neuroscience. Derivatives of benzylpiperazine have been investigated for their activity at a variety of central nervous system (CNS) targets, including neurotransmitter receptors.[6][7] The addition of a methyl group to the benzyl moiety can influence the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.

By combining the piperazinone core with a methylbenzyl substituent, we hypothesize the creation of a novel chemical space with the potential for dual applications in oncology and neuropharmacology. This guide will delineate a strategic approach to the synthesis, biological evaluation, and mechanistic elucidation of these promising compounds.

Synthetic Strategy and Methodologies

The synthesis of methylbenzyl piperazinone derivatives can be approached through a systematic and modular route, allowing for the generation of a diverse library of compounds for biological screening. The following protocol outlines a general and adaptable method for the synthesis of 1-(methylbenzyl)piperazin-2-ones.

Proposed Synthetic Route

A plausible and efficient synthetic pathway involves a two-step process starting from commercially available reagents. The first step is the synthesis of the piperazin-2-one core, followed by the N-alkylation with a suitable methylbenzyl halide.

Synthetic Route for 1-(Methylbenzyl)piperazin-2-one Derivatives reagent1 Ethyl bromoacetate reaction1 Cyclization reagent1->reaction1 reagent2 Ethylenediamine reagent2->reaction1 intermediate1 Piperazin-2-one reaction2 N-Alkylation intermediate1->reaction2 reagent3 Methylbenzyl halide (X = Cl, Br, I) reagent3->reaction2 final_product 1-(Methylbenzyl)piperazin-2-one Derivative base Base (e.g., K2CO3) base->reaction2 solvent1 Solvent (e.g., Ethanol) solvent1->reaction1 solvent2 Solvent (e.g., Acetonitrile) solvent2->reaction2 reaction1->intermediate1 reaction2->final_product

Caption: Synthetic pathway for 1-(methylbenzyl)piperazin-2-one derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-methylbenzyl)piperazin-2-one

Step 1: Synthesis of Piperazin-2-one

  • To a solution of ethylenediamine (1 equivalent) in ethanol, add ethyl bromoacetate (1 equivalent) dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure piperazin-2-one.

Step 2: Synthesis of 1-(4-methylbenzyl)piperazin-2-one

  • To a solution of piperazin-2-one (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 4-methylbenzyl chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-methylbenzyl)piperazin-2-one.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Potential and Proposed Mechanisms of Action

The therapeutic landscape for methylbenzyl piperazinone derivatives is predicted to be rich and varied, with primary applications anticipated in oncology and neuropharmacology.

Oncology: Targeting Proliferation and Survival Pathways

Drawing parallels from existing piperazinone-based anticancer agents, methylbenzyl piperazinone derivatives are prime candidates for evaluation as cytotoxic agents and inhibitors of key signaling pathways implicated in cancer progression.[4][5]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for these compounds is the inhibition of protein kinases that are often dysregulated in cancer. The piperazinone scaffold can serve as a hinge-binding motif, while the methylbenzyl group can occupy a hydrophobic pocket in the kinase active site, conferring potency and selectivity.

Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., PI3K/Akt/mTOR) receptor->kinase_cascade proliferation Cell Proliferation kinase_cascade->proliferation survival Cell Survival kinase_cascade->survival apoptosis Apoptosis survival->apoptosis Inhibits inhibitor Methylbenzyl Piperazinone Derivative inhibitor->kinase_cascade Inhibits

Caption: Hypothetical inhibition of a pro-survival kinase cascade.

Neuropharmacology: Modulating Neurological Targets

The structural similarity to known CNS-active benzylpiperazines suggests that methylbenzyl piperazinone derivatives could modulate the activity of neurotransmitter receptors or other neurological targets.[6][7]

Potential Applications:

  • Antidepressant and Anxiolytic Agents: Modulation of serotonin (5-HT) or dopamine receptors.[7]

  • Neuroprotective Agents: Potential activity in models of neurodegenerative diseases like Alzheimer's.

Experimental Workflow for Biological Evaluation

A systematic and tiered approach is essential for the comprehensive biological evaluation of newly synthesized methylbenzyl piperazinone derivatives.

Biological Evaluation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation synthesis Synthesis of Compound Library cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity receptor_binding Receptor Binding Assays (e.g., 5-HT Receptor Subtypes) synthesis->receptor_binding kinase_assay Kinase Inhibition Assays (Biochemical and Cellular) cytotoxicity->kinase_assay Active Compounds functional_assay Functional Neuronal Assays (e.g., Calcium Imaging) receptor_binding->functional_assay Active Compounds western_blot Western Blot Analysis (Signaling Pathway Modulation) kinase_assay->western_blot animal_model_cancer Xenograft Mouse Model of Cancer western_blot->animal_model_cancer Confirmed Mechanism animal_model_cns Behavioral Models for Anxiety/Depression functional_assay->animal_model_cns Confirmed Mechanism pk_pd Pharmacokinetic and Pharmacodynamic Studies animal_model_cancer->pk_pd animal_model_cns->pk_pd

Caption: A tiered workflow for the biological evaluation of methylbenzyl piperazinone derivatives.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., human colon carcinoma HT-29, human lung carcinoma A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the methylbenzyl piperazinone derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Cytotoxicity Data for a Series of Methylbenzyl Piperazinone Derivatives
Compound IDMethylbenzyl SubstituentHT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
MBP-12-methylbenzyl15.221.5
MBP-23-methylbenzyl8.712.3
MBP-34-methylbenzyl2.15.8
Doxorubicin-0.50.8

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

Methylbenzyl piperazinone derivatives represent a promising, yet underexplored, area of medicinal chemistry. The strategic combination of the versatile piperazinone scaffold with the methylbenzyl moiety offers the potential for developing novel therapeutic agents with applications in oncology and neuropharmacology. The synthetic and evaluative frameworks presented in this guide provide a robust starting point for researchers to explore this exciting chemical space. Future work should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a broad range of biological assays to fully elucidate their therapeutic potential and mechanisms of action.

References

  • Abnous, K., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165.
  • Ghasemi, S., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 135-146.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2).
  • Rathod, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Saini, P., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
  • Sestito, S., et al. (2017). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 22(11), 1937.
  • Shafiee, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054.
  • Leone, S., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 133-143.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291583.
  • Chan, K. M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836430.
  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
  • Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(34), 4226-4253.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Zala, A. R., & Kumari, P. (2024). Versatile Therapeutic Values of N‐Containing Heterocycles Benzimidazole, Piperazine and Piperidine Hybrids. ChemistryOpen, 13(1), e202300166.
  • Smith, J. D. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanil; A Short Review.
  • Stanczak, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10183.
  • Zala, A. R., & Kumari, P. (2024). Versatile Therapeutic Values of N‐Containing Heterocycles Benzimidazole, Piperazine and Piperidine Hybrids. ChemistryOpen, 13(1), e202300166.
  • Kumar, A., et al. (2024).
  • Stanczak, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10183.

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Protocols & Analytical Methods

Method

Solid-Phase Synthesis of Piperazinone-Based Peptide Libraries: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Piperazinone scaffolds are privileged structures in medicinal chemistry, frequently incorporated into peptidomimetic libraries to enhance metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinone scaffolds are privileged structures in medicinal chemistry, frequently incorporated into peptidomimetic libraries to enhance metabolic stability and conformational rigidity, crucial attributes for potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview and a detailed, field-proven protocol for the solid-phase synthesis of piperazinone-based peptide libraries. We delve into the strategic considerations behind each step, from resin selection to cleavage and purification, emphasizing the chemical principles that ensure high-yield and high-purity library generation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel peptide-based therapeutics.

Introduction: The Significance of Piperazinones in Peptidomimetic Design

Peptides are exquisite biological recognition molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][3] The piperazinone core, a six-membered heterocyclic ring, has emerged as a particularly valuable building block in peptidomimetic design. Its incorporation into a peptide backbone can confer several advantages:

  • Enhanced Proteolytic Resistance: The non-natural amide bond within the piperazinone ring is less susceptible to enzymatic cleavage, prolonging the in vivo half-life of the molecule.[4]

  • Conformational Constraint: The cyclic nature of the piperazinone scaffold reduces the conformational freedom of the peptide chain, which can lead to higher binding affinity and selectivity for the target protein.

  • Scaffold for Diverse Functionalization: The piperazinone ring presents multiple points for chemical modification, allowing for the creation of diverse libraries with a wide range of functionalities to explore structure-activity relationships (SAR).[5][6]

Solid-phase peptide synthesis (SPPS) is the method of choice for constructing such libraries due to its efficiency, ease of purification, and amenability to automation.[7][8] This guide will focus on a robust SPPS protocol for generating piperazinone-based peptide libraries.

The Chemistry of Piperazinone Formation on Solid Support

The solid-phase synthesis of piperazinones can be achieved through various chemical strategies. A common and effective approach involves a multi-step sequence that begins with the assembly of a linear peptide precursor on a solid support, followed by an intramolecular cyclization to form the piperazinone ring. One powerful method for achieving this is through a disrupted Ugi condensation.[9][10]

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[11][12][13][14] In the context of piperazinone synthesis on a solid phase, a modified Ugi reaction can be employed. This "disrupted" Ugi reaction involves an initial condensation of a resin-bound amino acid, an aldehyde, and an isocyanide to form an intermediate that is then poised for intramolecular cyclization and nucleophilic attack to yield the desired piperazinone structure.[9][10]

Detailed Protocol: Solid-Phase Synthesis of a Piperazinone Library

This protocol outlines a general procedure for the manual solid-phase synthesis of a piperazinone-based peptide library. The specific choice of amino acids, aldehydes, and isocyanides will determine the diversity of the final library.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, 0.5-1.0 mmol/gSigma-Aldrich, Novabiochem
Fmoc-protected Amino AcidsStandard side-chain protectionBachem, CEM Corporation
Aldehydes (diverse)Reagent gradeAcros Organics, Combi-Blocks
Isocyanides (diverse)Reagent gradeSigma-Aldrich, Oakwood Chemical
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)≥98%CEM Corporation
PiperidineReagent gradeFisher Scientific
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeVWR
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeVWR
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent gradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent gradeAcros Organics
Diethyl etherAnhydrousFisher Scientific
Experimental Workflow

The overall workflow for the solid-phase synthesis of a piperazinone library is depicted below.

G Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Fmoc_Deprotection_2 4. Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection_2 Piperazinone_Formation 5. Piperazinone Core Formation (Disrupted Ugi Reaction) Fmoc_Deprotection_2->Piperazinone_Formation Cleavage 6. Cleavage from Resin Piperazinone_Formation->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of piperazinone libraries.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Place the Rink Amide MBHA resin (1 equivalent) in a suitable solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[7]

  • Drain the DMF.

Step 2: Fmoc-Deprotection

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.[15]

  • Perform a Kaiser test to confirm the presence of a free primary amine.[16] A positive test will result in a dark blue color.

Step 3: Coupling of the First Amino Acid

  • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction.

Step 4: Fmoc-Deprotection of the Dipeptide

  • Repeat the Fmoc-deprotection procedure as described in Step 2.

Step 5: Piperazinone Core Formation via Disrupted Ugi Reaction

  • To the deprotected dipeptide on resin, add a solution of the desired aldehyde (5 equivalents) in DMF.

  • Agitate for 30 minutes.

  • Add a solution of the desired isocyanide (5 equivalents) in DMF.

  • Agitate the reaction mixture for 12-24 hours at room temperature. The progress of the reaction can be monitored by LC-MS analysis of a small cleaved sample.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Step 6: Cleavage from the Resin and Deprotection

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

Step 7: Purification and Analysis

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the piperazinone-containing peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and characterize by mass spectrometry (e.g., ESI-MS) to confirm the identity and purity of the desired product.

Key Considerations and Troubleshooting

  • Resin Choice: The choice of resin is critical and depends on the desired C-terminal functionality of the final compound. Rink Amide resin is commonly used to generate C-terminal amides. For C-terminal carboxylic acids, a 2-chlorotrityl chloride resin is a suitable alternative.[17]

  • Coupling Reagents: While DIC/Oxyma is a robust and cost-effective coupling cocktail, other reagents such as HBTU/HOBt or HATU can be used, especially for sterically hindered couplings.

  • Monitoring Reactions: The Kaiser test is invaluable for monitoring the completion of coupling and deprotection steps involving primary amines.[16] For reactions where the Kaiser test is not applicable (e.g., after the Ugi reaction), small-scale cleavage and LC-MS analysis are recommended.

  • Scavengers in Cleavage: The use of scavengers like TIS and water in the cleavage cocktail is essential to quench reactive carbocations generated during the removal of acid-labile protecting groups, thus preventing side reactions.[17]

  • Diversity Generation: The power of this protocol lies in its ability to generate diverse libraries by varying the amino acid, aldehyde, and isocyanide building blocks at the designated steps.

Conclusion

The solid-phase synthesis of piperazinone-based peptide libraries offers a powerful platform for the discovery of novel therapeutic agents with improved pharmacological properties.[3][18] The protocol detailed in this application note provides a reliable and adaptable method for the efficient construction of these valuable compound collections. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully generate diverse libraries of piperazinone peptidomimetics for screening in various drug discovery programs.[19][20]

Chemical Reaction Scheme

The following scheme illustrates the key chemical transformations involved in the solid-phase synthesis of a piperazinone.

Sources

Application

Technical Guide: Leveraging 3-(4-Methyl-benzyl)-piperazin-2-one in Asymmetric Synthesis

Topic: Technical Guide: Leveraging 3-(4-Methyl-benzyl)-piperazin-2-one as a Chiral Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Leveraging 3-(4-Methyl-benzyl)-piperazin-2-one as a Chiral Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

3-(4-Methyl-benzyl)-piperazin-2-one represents a high-value chiral scaffold in modern drug discovery. Structurally, it functions as a constrained peptidomimetic, effectively rigidifying the 4-Methyl-Phenylalanine-Glycine dipeptide motif. This conformational restriction is critical for improving metabolic stability (protease resistance) and enhancing binding affinity by reducing the entropic penalty of ligand-receptor interaction.

This guide details the synthesis, validation, and application of this scaffold. Unlike simple piperazines, the 2-one lactam core offers orthogonal reactivity: a nucleophilic amine at N4, an acidic amide at N1, and a stereocenter at C3 derived directly from the chiral pool.

Key Applications
  • GPCR Ligands: MCH-1 antagonists, Somatostatin mimetics.

  • Protease Inhibitors: Constrained P1/P1' residues in serine protease inhibitors (e.g., Factor Xa).

  • Kinase Inhibitors: Rigid linkers in Type II kinase inhibitors (analogous to Imatinib).

Synthesis Protocol: The "Chiral Pool" Approach

Rationale: While catalytic asymmetric synthesis is possible, the most robust method for generating high enantiomeric excess (ee >99%) is the "Chiral Pool" strategy, utilizing 4-Methyl-L-Phenylalanine as the starting material. This route avoids expensive chiral ligands and guarantees absolute stereochemistry.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_QC QC Checkpoints Start 4-Methyl-L-Phenylalanine Methyl Ester Intermed Linear Diamine Intermediate Start->Intermed NaBH(OAc)3, DCM Reagent1 N-Boc-Glycinal (Reductive Amination) Reagent1->Intermed Product 3-(4-Methyl-benzyl)- piperazin-2-one Intermed->Product 1. TFA 2. Et3N, Reflux Step2 TFA Deprotection & Cyclization QC1 Chiral HPLC (>98% ee) Product->QC1

Caption: Two-step synthesis retaining stereochemistry from the amino acid precursor.

Detailed Protocol

Step 1: Reductive Amination

  • Preparation: Dissolve 4-Methyl-L-Phenylalanine methyl ester hydrochloride (10 mmol) in dry DCM (50 mL). Add N-Boc-2-aminoacetaldehyde (10 mmol) and stir for 15 min.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 14 mmol) portion-wise.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2] The product is the linear N-alkylated amino acid ester.

Step 2: Cyclization

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group (stir 1 h). Concentrate to dryness.

  • Cyclization: Redissolve the crude amine salt in MeOH or i-PrOH. Add Triethylamine (3 eq) to neutralize and promote intramolecular aminolysis.

  • Heat: Reflux for 4–6 hours. Monitor by LC-MS for the disappearance of the linear ester and formation of the lactam (MW - 32 mass units).

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM).

Critical Control Point: Avoid strong bases (e.g., NaH) during cyclization to prevent racemization at the C3 alpha-position.

Functionalization Strategy: Orthogonal Derivatization

The power of this scaffold lies in its ability to be selectively functionalized.

PositionReactivity ProfileRecommended Reagent/Condition
N4 (Amine) Nucleophilic (Secondary Amine)Reductive Amination: Aldehydes + NaBH(OAc)3Acylation: Acid Chlorides + Pyridine
N1 (Amide) Acidic (pKa ~16-17)Alkylation: NaH + Alkyl Halide (requires N4 protection)Arylation: Cu-catalyzed Goldberg reaction
C3 (Chiral) Stereogenic CenterQuaternary Formation: Pd-catalyzed decarboxylative allylation (Stoltz Chemistry) [1]
Protocol: Regioselective N1-Alkylation

Scenario: You need to attach a lipophilic tail to the amide nitrogen while keeping the basic amine free for later coupling.

  • Protection: Protect N4 with a Boc group (Boc2O, DCM, Et3N).

  • Deprotonation: Dissolve N4-Boc-3-(4-Methyl-benzyl)-piperazin-2-one in dry DMF at 0°C. Add NaH (1.1 eq, 60% dispersion). Stir until gas evolution ceases (30 min).

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Completion: Stir at RT for 2 hours. Quench with water, extract with EtOAc.[1]

  • Deprotection: Remove Boc with HCl/Dioxane to yield the N1-functionalized scaffold.

Advanced Application: Peptidomimetic Design

Using 3-(4-Methyl-benzyl)-piperazin-2-one to replace a cleavable peptide bond.

Design Logic

If a lead peptide contains the sequence ...-Pro-Phe(4-Me)-Gly-... , the piperazinone scaffold mimics the Phe(4-Me)-Gly turn.

  • The 4-Methyl-benzyl group at C3 mimics the Phenylalanine side chain.

  • The Lactam Carbonyl mimics the peptide bond carbonyl.

  • The Piperazine Ring constrains the Psi (

    
    ) and Phi (
    
    
    
    ) angles, locking the "bioactive" conformation.
Pathway Diagram: Scaffold Integration

Peptidomimetic Peptide Native Peptide: ...-NH-Phe(4-Me)-CO-NH-CH2-... Design Design Strategy: Constrain Phe-Gly bond Peptide->Design Identify Labile Bond Scaffold Scaffold: 3-(4-Methyl-benzyl)-piperazin-2-one Design->Scaffold Replace with Lactam Result Peptidomimetic Drug: Protease Resistant High Affinity Scaffold->Result N1/N4 Functionalization

Caption: Transitioning from a labile peptide to a stable piperazinone drug candidate.

Quality Control & Validation

To ensure data integrity in biological assays, the chiral purity of the intermediate must be validated.

Chiral HPLC Method (Representative)

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Aromatic).

  • Expected Result: Enantiomers should resolve with

    
    . The (S)-enantiomer (derived from L-Phe) typically elutes second on OD-H, but must  be confirmed with a racemic standard.
    

NMR Diagnostic Signals (400 MHz, CDCl3)

  • C3-H: Doublet of doublets (or multiplet) around

    
     3.5 - 4.0 ppm.
    
  • Benzylic CH2: Diastereotopic protons appearing as two distinct doublets of doublets around

    
     2.8 - 3.2 ppm.
    
  • 4-Methyl Group: Singlet at

    
     2.3 ppm (Integrates to 3H).
    

References

  • Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Journal of the American Chemical Society.

  • Vertex Pharmaceuticals. (2005). "Piperazinone inhibitors of enzyme Factor Xa." World Intellectual Property Organization.

  • ChemicalBook. (2024). "3-(4-methylbenzyl)piperazin-2-one Product Entry." ChemicalBook Database.

  • Bouvier, B., et al. (2015). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure.

Sources

Method

Technical Application Note: Advanced Crystallization Strategies for 3-(4-Methyl-benzyl)-piperazin-2-one

Executive Summary The compound 3-(4-Methyl-benzyl)-piperazin-2-one serves as a critical peptidomimetic scaffold in drug discovery, particularly for kinase inhibitors and receptor antagonists.[1] Its structural integrity—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(4-Methyl-benzyl)-piperazin-2-one serves as a critical peptidomimetic scaffold in drug discovery, particularly for kinase inhibitors and receptor antagonists.[1] Its structural integrity—specifically the preservation of chirality at the C3 position—is paramount.[1][2][3] Synthesis often yields a crude mixture containing uncyclized linear diamines, oligomers, and residual metal catalysts.[1][2][4]

This guide details three validated crystallization protocols designed to achieve >98% HPLC purity and >99% enantiomeric excess (ee). Unlike standard "recipe" books, this note emphasizes the mechanism of purification, ensuring reproducibility across scales.

Physicochemical Profile & Solubility Mapping[1][2][4]

Before attempting crystallization, one must understand the solute-solvent interactions.[1][2][3] The piperazin-2-one core possesses both a hydrogen-bond donor (N4-H) and acceptors (C=O, N1), making it amphiphilic.[1]

Table 1: Solubility Profile and Solvent Selection Strategy

Solvent SystemSolubility BehaviorStrategic Application
Dichloromethane (DCM) High (>100 mg/mL)Dissolution: Good for initial extraction but poor for crystallization yield (too soluble).
Methanol / Ethanol High (>80 mg/mL)Solvent: Ideal for cooling crystallization when paired with water.[2][3]
Isopropyl Alcohol (IPA) Moderate (Heat dependent)Selective: Excellent for salt formation (HCl/Tartrate) and polymorph control.[2][4]
Acetone ModerateSolvent: Best balance for cooling crystallization of the free base.[2][3]
Water Low (<5 mg/mL)Anti-Solvent: Induces nucleation in alcoholic/ketone solutions.[2][3]
Heptane / Hexane InsolubleAnti-Solvent: Used to drive yield in DCM/EtOAc systems.[2][3]

Method A: Cooling Crystallization (Free Base)

Best for: Removal of polar impurities and linear diamine byproducts.[2][3] System: Acetone / Water (Primary) or Ethanol / Water (Alternative).[2][3][4]

Mechanistic Rationale

The free base of 3-(4-methyl-benzyl)-piperazin-2-one often exhibits a steep solubility curve in acetone.[3] Water acts as a powerful anti-solvent that increases the supersaturation ratio (


) without requiring excessive cooling, which can trigger "oiling out" (liquid-liquid phase separation).[4]
Detailed Protocol
  • Dissolution:

    • Charge crude 3-(4-Methyl-benzyl)-piperazin-2-one into a reactor.

    • Add Acetone (5 vol, i.e., 5 mL per gram of solid).

    • Heat to 50–55°C (Reflux) with agitation (200 RPM). Ensure complete dissolution. If particulates remain, perform a hot filtration.[1][2][3][4]

  • Nucleation Point Adjustment:

    • Cool the solution slowly to 40°C .

    • Critical Step: Add Water dropwise until a faint, persistent turbidity is observed (Cloud Point).[2][4]

    • Re-heat slightly to 45°C to clear the solution (erasing 'ghost' nuclei).

  • Seeding (The "Memory" Effect):

    • Cool to 38°C (just inside the Metastable Zone).

    • Add 0.5 wt% seed crystals of pure 3-(4-Methyl-benzyl)-piperazin-2-one.

    • Hold: Maintain temperature for 30 minutes to allow seed surface healing and prevent secondary nucleation.[2][3]

  • Crystal Growth:

    • Initiate a linear cooling ramp: 0.2°C/min down to 0°C .

    • Note: Rapid cooling here will trap impurities.[2][3] Slow growth rejects the 4-methyl-phenylalanine linear precursors.[1][3]

  • Isolation:

    • Filter the slurry under vacuum.[2][3]

    • Wash the cake with cold Acetone:Water (1:1) .

    • Dry at 45°C under vacuum to constant weight.[2][3]

Method B: Reactive Crystallization (HCl Salt Formation)

Best for: Oily crude material, chiral enrichment, and long-term storage stability.[1][4] System: Isopropyl Alcohol (IPA) / HCl.[2][3]

Mechanistic Rationale

If the free base is an oil or low-melting solid (common with racemic mixtures), converting it to a salt rigidifies the lattice.[4] The N4-amine is sufficiently basic (


) to form stable salts.[3] The HCl salt often crystallizes spontaneously in IPA, rejecting non-basic impurities.[2][4]
Detailed Protocol
  • Preparation:

    • Dissolve the crude free base in Isopropyl Alcohol (IPA) (8 vol) at 40°C .

  • Acid Addition:

    • Prepare a solution of HCl in IPA (1.1 equivalents). Do not use aqueous HCl if possible, as water increases solubility of the salt.[1][4]

    • Add the HCl solution slowly over 30 minutes while stirring at 40°C.

    • Observation: A white precipitate (salt) should form immediately.[2]

  • Digestion (Ostwald Ripening):

    • Heat the slurry to 70°C for 1 hour. The solids may not fully dissolve, but fines will dissolve and redeposit on larger crystals, improving filterability.[1][2][4]

  • Cooling & Filtration:

    • Cool to 10°C over 2 hours.

    • Filter and wash with cold IPA.[2]

    • Result: This usually yields the hydrochloride salt as a free-flowing white powder.[2]

Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the physical state of the crude material.

CrystallizationWorkflow Start Crude 3-(4-Methyl-benzyl)-piperazin-2-one CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Oily / Sticky Gum CheckState->Oil If Oil MethodA Method A: Cooling Crystallization (Acetone/Water) Solid->MethodA Preferred Route MethodB Method B: Reactive Crystallization (HCl Salt Formation in IPA) Oil->MethodB Mandatory Route PurityCheck Purity Analysis (HPLC/Chiral) MethodA->PurityCheck MethodB->PurityCheck Recryst Recrystallize Salt (EtOH/Reflux) PurityCheck->Recryst Fail (<98%) Final Final API Intermediate (>99% Purity) PurityCheck->Final Pass Recryst->Final

Figure 1: Decision matrix for purification of piperazin-2-one derivatives based on crude physical state.

Troubleshooting & Critical Parameters (CPP)

"Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/opaque before crystals appear, or oily droplets form on the glass.[1][2][4]

  • Cause: The temperature is above the metastable limit for the oil phase but below the solubility curve of the crystal.[2][3]

  • Solution:

    • Increase Solvent Volume: Dilute the system to lower the saturation temperature.

    • Seed Early: Add seeds at a higher temperature (closer to saturation point) to provide a surface for growth, bypassing the oil phase.[2][4]

Chiral Purity Loss[1][2][3][4]
  • Risk: If the synthesis started from L-4-methyl-phenylalanine, the crystallization must not induce racemization.[1][3]

  • Control: Avoid strong bases during workup. If the free base racemizes, the Tartrate salt (using D- or L-Tartaric acid) is the gold standard for optical resolution of piperazines [1, 2].

Polymorphism[1][2][4]
  • Piperazinones can exhibit polymorphism.[2][3] Method A (Acetone/Water) typically yields the thermodynamic stable form (often Form I).[2][4] Rapid precipitation (Anti-solvent crash) may yield metastable kinetic forms (Form II) which are hygroscopic.[2][3][4] Always verify with XRPD (X-Ray Powder Diffraction).[2][3]

References

  • BenchChem. (2025). "(R)-3-Methylpiperazin-2-one: Properties and Applications." BenchChem Technical Library. Link[4]

  • Reaxys/PubChem. (2025). "4-Benzyl-3-methylpiperazin-2-one | C12H16N2O."[3] National Library of Medicine.[1][2][3] Link[4]

  • Google Patents. (1959).[2][3] "Purification of piperazine - US2919275A."[1][2][3][5] Patent regarding acetate salt purification of piperazines. Link

  • MDPI. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules. (Describes HCl salt crystallization in IPA). Link

  • Thieme Connect. (2023). "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis. Link

Sources

Application

Microwave-Assisted Synthesis of Piperazinone Scaffolds: Accelerated Protocols for Medicinal Chemistry

Topic: Microwave-Assisted Synthesis of Piperazinone Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers Executive Summary The pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Piperazinone Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

The piperazinone (2-oxopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands. Conventional synthesis often suffers from slow kinetics, incomplete cyclization, and racemization during thermal heating.

This Application Note details high-efficiency, microwave-assisted protocols for generating substituted piperazinone libraries. By leveraging dielectric heating, these methods reduce reaction times from hours to minutes, improve purity profiles by suppressing side reactions (such as diketopiperazine formation), and enable difficult cyclizations that fail under standard thermal conditions.

Mechanistic Insight: Why Microwave?

Microwave irradiation (typically 2.45 GHz) couples directly with the reaction mixture via dipolar polarization and ionic conduction .

  • Selective Heating: Polar solvents (e.g., MeOH, DMF, TFE) and polar transition states absorb microwave energy efficiently. The formation of the piperazinone ring involves a polar transition state (nucleophilic attack of an amine on an ester/amide carbonyl).

  • Activation Parameters: While the debate regarding "non-thermal" microwave effects persists, the observable benefit is often rationalized by the Arrhenius equation:

    
    
    Microwave reactors allow rapid superheating of solvents (above boiling points) in sealed vessels, significantly increasing 
    
    
    
    and thus
    
    
    . Furthermore, the rapid ramp-to-temperature prevents the degradation of thermally labile intermediates (e.g., imines in Ugi reactions) that occurs during slow conventional ramp-up.

Workflow Visualization: Post-Ugi Cyclization

The following diagram illustrates the "Disrupted Ugi" strategy, a powerful method for synthesizing polysubstituted piperazinones.

Ugi_Piperazinone_Workflow cluster_conditions Critical MW Parameters Start Precursors: Aldehyde (R1) + Amine (R2) + Isocyanide (R3) + Boc-Amino Acid Imine Imine Formation (In situ) Start->Imine Mix Ugi_Adduct Linear Ugi Adduct (Stable Intermediate) Imine->Ugi_Adduct MW: 100°C, 10 min Deprotection Acidic Deprotection (TFA/DCM or MW/HCl) Ugi_Adduct->Deprotection N-Boc Removal Cyclization Intramolecular Transamidation (MW Irradiation) Deprotection->Cyclization Amine Attack Final_Product Piperazinone Scaffold Cyclization->Final_Product Ring Closure Param1 High Absorption Solvent (TFE/MeOH) Param2 Sealed Vessel (Pressure < 20 bar)

Figure 1: Logical flow of the Microwave-Assisted Post-Ugi Cyclization strategy for piperazinone synthesis.

Experimental Protocols

Protocol A: Solution-Phase "Disrupted" Ugi Synthesis

Target: Polysubstituted 2-oxopiperazines. Reference Anchor: Adapted from Treder et al. (Org.[1][2][3][4][5][6][7] Lett. 2014) and Van der Eycken methodologies.[2]

Reagents
  • Component A: Aldehyde (1.0 equiv)

  • Component B: Primary Amine (1.0 equiv)

  • Component C: Isocyanide (1.0 equiv)

  • Component D: N-Boc-protected

    
    -amino acid (1.0 equiv)
    
  • Solvent: Trifluoroethanol (TFE) or Methanol (MeOH). TFE is preferred for Ugi reactions due to hydrogen bond donor ability.

Step-by-Step Methodology
  • Imine Formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Aldehyde (0.5 mmol) and Amine (0.5 mmol) in TFE (2 mL). Stir at room temperature for 15 minutes to pre-form the imine (optional but recommended for sterically hindered amines).

  • Component Addition: Add the N-Boc-amino acid (0.5 mmol) and Isocyanide (0.5 mmol) to the vial.

  • Microwave Irradiation (Step 1 - Ugi): Cap the vial. Irradiate at 100 °C for 10–15 minutes (Fixed Power mode or Dynamic to maintain temp).

    • Checkpoint: Monitor consumption of isocyanide by TLC or LC-MS.

  • Deprotection/Cyclization (One-Pot Variant):

    • Evaporate TFE under reduced pressure.

    • Redissolve the crude residue in 10% TFA/DCM (2 mL) or 4M HCl/Dioxane. Stir for 30 min at RT to remove the Boc group.

    • Evaporate acid/solvent.[1] Redissolve in MeOH (2 mL) with

      
       (2.0 equiv) to neutralize.
      
    • Microwave Irradiation (Step 2 - Cyclization): Irradiate at 120–140 °C for 10 minutes . This forces the intramolecular transamidation to form the piperazinone ring.

  • Purification: Concentrate the mixture. Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Solid-Phase Synthesis (Wang Resin)

Target: Peptidomimetic piperazinones (traceless synthesis). Reference Anchor: Shreder et al.[3] and Result 1.8.

Reagents
  • Resin: Fmoc-Gly-Wang Resin or similar.

  • Reagents: Piperidine (20% in DMF), Fmoc-Amino Acids, Bromoacetic acid (or chloroacetyl chloride).

Step-by-Step Methodology
  • Fmoc Deprotection: Treat resin (100 mg) with 20% piperidine/DMF (

    
     min) under MW irradiation (
    
    
    
    , 20 W). Wash with DMF/DCM.
  • Coupling 1 (Amino Acid): Couple Fmoc-AA-OH (3 equiv) using HBTU/DIEA in DMF. MW:

    
    , 5 min. Remove Fmoc as above.
    
  • N-Alkylation (Critical Step):

    • Treat resin-bound amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine.

    • Alkylate the sulfonamide with an alcohol (Mitsunobu) or alkyl halide (with base) under MW (

      
      , 10 min).
      
    • Remove Ns group (Mercaptoethanol/DBU).

    • Alternative: Reductive amination with an aldehyde using

      
       (Standard thermal, MW often degrades hydride).
      
  • Acylation: React secondary amine with Bromoacetic acid (5 equiv) and DIC (5 equiv). MW:

    
    , 10 min.
    
  • Cyclization-Cleavage:

    • Suspend resin in neat amine (R-NH2) or amine/DMSO solution.

    • Microwave Irradiation:

      
       for 20–30 min.
      
    • Mechanism:[2][5][8] The amine attacks the terminal bromide, followed by intramolecular nucleophilic attack on the resin ester linkage (cyclization-release). Only cyclized piperazinone is released into solution.

Protocol C: Benzopiperazinone Synthesis (SNAr/Cyclization)

Target: Quinoxalinone/Benzopiperazinone derivatives. Reference Anchor: Result 1.2.

Methodology
  • SNAr: Mix 2-fluoro-1-nitrobenzene derivative (0.5 mmol) and amino-acid ester (or diamine precursor) in DMSO.

  • MW Irradiation:

    
    , 10 min. (Accelerates nucleophilic aromatic substitution).
    
  • Reduction: Add

    
     (5 equiv) or Zn/AcOH directly to the vessel. MW: 
    
    
    
    , 5 min.
  • Cyclization: If using an amino-acid ester tail, heat at

    
     (MW) for 10 min in AcOH to effect lactamization.
    

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Ugi Step) Steric hindrance of amine/aldehyde.Pre-form imine using MW (

, 5 min) with

before adding isocyanide. Switch solvent to TFE.
Incomplete Cyclization Transamidation barrier too high.Increase MW temp to

. Ensure pH is basic (add DIEA) to keep amine nucleophilic.
Diketopiperazine (DKP) Side Product Dimerization of amino acids.Use dilute conditions (

) to favor intramolecular reaction over intermolecular dimerization.
Resin Degradation Overheating of solid support.Use "Dynamic" cooling (compressed air) during MW irradiation. Do not exceed

for polystyrene resins.
Pressure Spike Solvent superheating/gas evolution.Use a high-pressure rated vial (up to 20 bar). Ensure headspace ratio is correct (fill vial 2/3 max).

References

  • Treder, A. P., Tremblay, M. C., Yudin, A. K., & Marsault, E. (2014).[3] Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(17), 4674–4677.[3] Link

  • Shreder, K., Zhang, L., Gleeson, J. P., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(5), 383–387. Link

  • Van der Eycken, E., et al. (2013).[6] Synthesis of Differentially Substituted 2-Aminoimidazolidines via a Microwave-Assisted Tandem Staudinger/Aza-Wittig Cyclization.[6] Journal of Organic Chemistry, 78(11), 5737–5743. Link

  • López-Cobeñas, A., et al. (2005).[1] Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.[1] Link

  • Chao, C. S., et al. (2025). Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. ResearchGate.[9] Link

Sources

Method

The Piperazin-2-one Scaffold: A Privileged Structure for Potent and Selective Protease Inhibitors

Introduction: The Strategic Advantage of the Piperazin-2-one Moiety in Protease Inhibitor Design In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Piperazin-2-one Moiety in Protease Inhibitor Design

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Proteases, a diverse class of enzymes crucial for a myriad of physiological and pathological processes, represent a particularly attractive target class.[1] The piperazin-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties that make it an ideal building block for the design of novel protease inhibitors.[2][3][4]

This versatile heterocyclic intermediate provides a foundational element for synthesizing a wide array of complex bioactive molecules.[2] Its inherent structural features, including two opposing nitrogen atoms within a six-membered ring, provide a large polar surface area and multiple hydrogen bond donors and acceptors.[5][6] These characteristics often translate to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, while also enhancing target affinity and specificity.[5][6]

This technical guide provides an in-depth exploration of the incorporation of piperazin-2-ones into protease inhibitors. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive overview of the structure-activity relationships that govern the efficacy of these promising therapeutic agents.

The Piperazin-2-one as a Peptidomimetic Scaffold

A key strategy in the design of protease inhibitors is the concept of peptidomimetics, where the peptide bonds of a natural substrate are replaced with more stable, non-peptidic linkers. This approach is crucial for overcoming the inherent liabilities of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. The piperazin-2-one core serves as an excellent peptidomimetic scaffold, mimicking the conformation of dipeptide units within a substrate while offering enhanced proteolytic resistance.

The rigidified cyclic structure of the piperazin-2-one constrains the conformational flexibility of the inhibitor, which can lead to a more favorable entropic profile upon binding to the protease active site. This pre-organization of the molecule for binding can result in a significant increase in potency. Furthermore, the nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of interactions with specific subsites of the protease.[5][7][8]

General Workflow for the Development of Piperazin-2-one Based Protease Inhibitors

The development of a novel protease inhibitor incorporating a piperazin-2-one scaffold typically follows a structured workflow, from initial design to lead optimization.

G cluster_0 Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Target_Selection Target Protease Selection Scaffold_Hopping Scaffold Hopping/Fragment-Based Design Target_Selection->Scaffold_Hopping Rational Design Library_Synthesis Piperazin-2-one Library Synthesis Scaffold_Hopping->Library_Synthesis Chemical Synthesis Biochemical_Assay Biochemical Potency Assays (IC50) Library_Synthesis->Biochemical_Assay Compound Library Cell-Based_Assay Cell-Based Efficacy Assays (EC50) Biochemical_Assay->Cell-Based_Assay Active Compounds Hit_Validation Hit Validation & Prioritization Cell-Based_Assay->Hit_Validation Validated Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead Compounds ADME_Profiling In Vitro ADME/Tox Profiling SAR_Studies->ADME_Profiling Optimized Leads In_Vivo_Studies In Vivo Efficacy & PK/PD Studies ADME_Profiling->In_Vivo_Studies Candidate Selection G cluster_0 Key Interactions Protease Serine Protease Active Site Complex Enzyme-Inhibitor Complex (Non-covalent) Protease->Complex Binding Inhibitor Piperazin-2-one Inhibitor Inhibitor->Complex Interaction H-Bond Hydrogen Bonding with Catalytic Triad Complex->H-Bond Hydrophobic Hydrophobic Interactions in S1/S2 Pockets Complex->Hydrophobic van_der_Waals van der Waals Contacts Complex->van_der_Waals

Sources

Application

Application Note: Reagents and Protocols for the Cyclization of Diamine Precursors to Piperazinones

Abstract The piperazinone scaffold (2-oxopiperazine) is a privileged pharmacophore found in numerous bioactive compounds, including factor Xa inhibitors and peptidomimetics. This guide provides a technical deep-dive into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazinone scaffold (2-oxopiperazine) is a privileged pharmacophore found in numerous bioactive compounds, including factor Xa inhibitors and peptidomimetics. This guide provides a technical deep-dive into the cyclization strategies for converting diamine precursors into piperazinones. Unlike generic organic synthesis texts, this document focuses on process reliability , reagent selection logic , and troubleshooting , bridging the gap between academic methodology and industrial application.

Part 1: Strategic Reagent Selection

Selecting the correct cyclization strategy depends entirely on the starting material's architecture and the desired substitution pattern.

The Three Primary Pathways
  • Pathway A (Intermolecular Alkylation): Best for simple, unhindered piperazinones. Involves reacting a 1,2-diamine with an

    
    -halo ester.[1]
    
  • Pathway B (Intramolecular Amide Coupling): Best for chiral, highly substituted scaffolds. Involves "Head-to-Tail" cyclization of

    
    -(2-aminoethyl)amino acid derivatives.
    
  • Pathway C (Solid-Phase Synthesis): Ideal for combinatorial library generation.

Decision Matrix (Logic Flow)

ReagentSelection Start START: Define Precursor SimpleDiamine Simple 1,2-Diamine (e.g., Ethylenediamine) Start->SimpleDiamine ComplexPrecursor Linear Amino-Acid Derivative Start->ComplexPrecursor MethodA METHOD A: Intermolecular Alkylation Reagents: u03b1-Halo Ester + NaOEt/DIPEA SimpleDiamine->MethodA Cost-effective, Scalable Library Combinatorial Library Required? ComplexPrecursor->Library MethodB METHOD B: Intramolecular Coupling Reagents: HATU + DIPEA (High Dilution) Library->MethodB No (Precision Synthesis) MethodC METHOD C: Solid Phase Synthesis Reagents: Resin-bound amine + Bromoacetic acid Library->MethodC Yes (High Throughput)

Figure 1: Decision tree for selecting the optimal synthetic pathway and reagent class based on precursor complexity and throughput needs.

Part 2: Detailed Protocols

Protocol A: The "Workhorse" Method (Intermolecular Alkylation)

Target: Simple 3-substituted or unsubstituted piperazin-2-ones. Mechanism: Nucleophilic substitution of the


-halo ester by the primary amine, followed by spontaneous or base-catalyzed lactamization.

Reagents:

  • Substrate: Ethylenediamine (or substituted derivative).

  • Electrophile: Ethyl chloroacetate or Ethyl bromoacetate.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (TEA).

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve the diamine (1.0 equiv) in absolute EtOH (0.5 M).

    • Expert Insight: If using unsubstituted ethylenediamine, use a large excess (5.0 equiv) to prevent double alkylation (polymerization), then distill off the excess later.

  • Controlled Addition: Cool the solution to 0°C. Add Ethyl chloroacetate (1.0 equiv) dropwise over 60 minutes.

    • Causality: Low temperature favors mono-alkylation over bis-alkylation.

  • Intermediate Formation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of the linear

    
    -alkylated intermediate).
    
  • Cyclization (Lactamization):

    • Add NaOEt (1.2 equiv) to the reaction mixture.

    • Heat to reflux (78°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The base deprotonates the secondary amine, increasing nucleophilicity to attack the ester carbonyl.

  • Workup: Cool to RT. Filter off NaCl/NaBr salts. Concentrate in vacuo.[4] Recrystallize from Acetone/Water or purify via flash chromatography (DCM/MeOH).

Protocol B: The "Precision" Method (Intramolecular HATU Cyclization)

Target: Chiral, non-racemized piperazinones from amino acid precursors (e.g.,


-(2-aminoethyl)phenylalanine).
Mechanism:  Activation of the carboxylic acid followed by intramolecular amine attack.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Why HATU? Superior to EDC/HOBt for cyclization as it reacts faster, minimizing the time the activated ester is exposed to racemization conditions.

  • Base: DIPEA (Diisopropylethylamine).[4][6]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the linear precursor (e.g.,

    
    -Boc-diamine acid) in DMF.
    
    • Critical Step: If the amine is protected (e.g., Boc), first deprotect with TFA/DCM, remove volatiles, and use the TFA salt.

  • High Dilution Setup: The concentration must be low (1–5 mM) to favor intramolecular cyclization (ring formation) over intermolecular reaction (dimerization/polymerization).

  • Activation:

    • Dissolve HATU (1.2 equiv) in minimal DMF.

    • Dissolve the amino-acid precursor (1.0 equiv) in a separate volume of DMF.

  • Simultaneous Addition: Add the precursor solution and the base (DIPEA, 3.0 equiv) slowly to the HATU solution using a syringe pump over 2 hours.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .

Workflow Diagram:

HATUCyclization Precursor Linear Precursor (TFA Salt) Dilution Dilution (1 mM) in DMF Precursor->Dilution Activation Add HATU (1.2 eq) + DIPEA (3 eq) Dilution->Activation Cyclization Stir 4h @ RT (Intramolecular) Activation->Cyclization Workup LiCl Wash + Purification Cyclization->Workup

Figure 2: Workflow for HATU-mediated intramolecular cyclization emphasizing the dilution step.

Part 3: Solid-Phase Synthesis (High-Throughput)

Target: Combinatorial libraries of piperazinones. Protocol:

  • Resin Loading: Attach Fmoc-amino acid to 2-Chlorotrityl chloride resin.

  • Deprotection: Remove Fmoc (20% Piperidine/DMF).

  • N-Alkylation: React resin-bound amine with Bromoacetic acid (5 equiv) and DIC (5 equiv).

    • Note: This forms the linear intermediate.

  • Displacement/Cyclization: Treat resin with a primary amine (

    
    ) in DMSO at 60°C.
    
    • Mechanism:[2][3][5][6][7] The amine displaces the bromide and spontaneously cyclizes with the resin-bound ester linkage (cyclative cleavage) or requires a separate cleavage/cyclization step depending on the linker.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization/Oligomers Concentration too high (Method B).Decrease concentration to <1 mM. Use syringe pump addition.
Incomplete Cyclization Steric hindrance or poor leaving group (Method A).Switch solvent to Toluene/Reflux. Use stronger base (NaH) or switch to Method B (activate acid).
Racemization Over-activation or prolonged base exposure.Use HATU/HOAt instead of HBTU. Limit base exposure time. Keep temp < 0°C during activation.
Regioselectivity Issues Diamine has both

and

amines.

amines react faster with alkyl halides. To target the

amine, protect the

amine (e.g., Boc) first.[7]

References

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]

  • American Chemical Society. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization Yield of 3-(4-Methyl-benzyl)-piperazin-2-one

Welcome to the dedicated technical support resource for the synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this specific cyclization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, optimized protocols, and visual aids to enhance your experimental success.

I. Reaction Overview: The Intramolecular Cyclization Pathway

The synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one is typically achieved through the intramolecular cyclization of a suitable N-substituted ethylenediamine precursor, such as a derivative of N-(2-aminoethyl)-4-methylphenylalaninamide. This reaction is a critical step in the construction of the piperazinone core, a privileged scaffold in medicinal chemistry.[1][2] The general transformation involves the formation of an amide bond to yield the six-membered heterocyclic ring.

cluster_reactants Reactants cluster_product Product Reactant N-(2-aminoethyl)-2-amino-3- (4-methylphenyl)propanamide (or its ester derivative) Product 3-(4-Methyl-benzyl)- piperazin-2-one Reactant->Product Intramolecular Cyclization (Heat or Catalyst)

Caption: General reaction scheme for the synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the cyclization in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my target 3-(4-Methyl-benzyl)-piperazin-2-one, or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?

Answer: A low or negligible yield in this cyclization can stem from several factors, primarily related to reaction kinetics and the stability of the starting material.

  • Causality: The intramolecular cyclization to form the piperazinone ring is in competition with intermolecular side reactions, such as polymerization or degradation of the starting material. Insufficient activation of the carbonyl group (if starting from an ester) or a reaction temperature that is too low can lead to a stalled reaction. Conversely, excessively high temperatures can lead to decomposition.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your N-(2-aminoethyl)-2-amino-3-(4-methylphenyl)propanamide (or its ester precursor) is pure and free of any residual reagents from the previous steps. Impurities can interfere with the cyclization.

    • Solvent Selection: The choice of solvent is critical. High-boiling point, polar aprotic solvents like toluene, xylene, or DMF are often effective as they can facilitate the reaction at elevated temperatures while effectively solvating the reactants.[3] Some reactions may also benefit from the use of alcohols like ethanol or butanol.

    • Temperature Optimization: Systematically screen a range of temperatures. Start from a moderate temperature (e.g., 80 °C) and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes cyclization without significant degradation.

    • Catalysis: While thermal cyclization is common, some reactions benefit from acid or base catalysis.

      • Acid Catalysis: A catalytic amount of a mild acid like acetic acid can protonate the leaving group (e.g., an alcohol from an ester precursor), making it a better leaving group and facilitating the intramolecular nucleophilic attack by the terminal amine.

      • Base Catalysis: A non-nucleophilic base can deprotonate the attacking amine, increasing its nucleophilicity. However, care must be taken as strong bases can promote side reactions.

    • Water Removal: If the reaction generates water as a byproduct (e.g., from the cyclization of an amino acid), the use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize them?

Answer: The formation of impurities is a common hurdle. The most likely side products are intermolecular condensation products (dimers or oligomers) and degradation products.

  • Causality: At high concentrations, the linear precursor can react with another molecule of itself (intermolecularly) instead of cyclizing (intramolecularly). This is particularly prevalent if the cyclization is slow.

  • Troubleshooting Steps:

    • High Dilution: Employing high dilution conditions can significantly favor the intramolecular cyclization over intermolecular reactions. By decreasing the concentration of the starting material, the probability of two molecules finding each other is reduced.

    • Slow Addition: A slow, controlled addition of the starting material to the hot reaction solvent (using a syringe pump) can maintain a low instantaneous concentration, further promoting intramolecular cyclization.

    • Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at high temperatures, can lead to the degradation of both the starting material and the product.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the starting material or product is sensitive to air at high temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure 3-(4-Methyl-benzyl)-piperazin-2-one from the crude reaction mixture. What purification strategies are most effective?

Answer: Piperazinones can sometimes be challenging to purify due to their polarity and potential for co-elution with polar byproducts.

  • Causality: The presence of both an amide and a secondary amine in the product imparts a degree of polarity that can lead to tailing on silica gel chromatography and solubility issues.

  • Troubleshooting Steps:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Screen various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find one that provides good crystals.

    • Column Chromatography:

      • Solvent System Optimization: If using silica gel chromatography, a systematic optimization of the eluent system is crucial. A gradient elution starting from a less polar mobile phase and gradually increasing the polarity can help in separating closely related impurities.

      • Amine Deactivation: Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing on silica gel by deactivating acidic sites.

    • Acid-Base Extraction: An initial workup involving an acid-base extraction can help to remove non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1 M HCl) to extract the basic product into the aqueous layer, then basify the aqueous layer and extract the product back into an organic solvent. This, however, may not be suitable if the starting material is also basic.

III. Optimized Experimental Protocol

This protocol provides a starting point for the efficient synthesis of 3-(4-Methyl-benzyl)-piperazin-2-one. Optimization may be required based on your specific starting material and equipment.

Starting Material: N-(2-aminoethyl)-2-amino-3-(4-methylphenyl)propanoic acid ethyl ester.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry toluene (to achieve a starting material concentration of approximately 0.05 M).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heating: Heat the toluene to reflux (approximately 110 °C).

  • Slow Addition: Dissolve the N-(2-aminoethyl)-2-amino-3-(4-methylphenyl)propanoic acid ethyl ester in a minimal amount of dry toluene. Using a syringe pump, add this solution to the refluxing toluene over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours after the addition is finished.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can then be purified as described in the purification section above.

IV. Data Summary

The following table provides a summary of expected outcomes based on different reaction conditions. These are illustrative and may vary.

ParameterCondition A (Standard)Condition B (Optimized)Potential Outcome
Concentration 0.5 M0.05 MHigher yield and purity at lower concentrations.
Temperature 80 °C110 °C (Toluene reflux)Higher temperature can increase reaction rate, but may also lead to degradation if not optimized.
Addition Method All at onceSlow addition over 4-6hSlow addition significantly reduces intermolecular side products.
Catalyst NoneCatalytic Acetic AcidMay be beneficial for ester precursors, but requires optimization.
Expected Yield 30-50%60-80%Optimized conditions should lead to a significant improvement in yield.

V. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the cyclization reaction.

G cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Start: Cyclization Reaction check_yield Check Yield and Purity (TLC, LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield high_impurities High Impurities? low_yield->high_impurities No ly_temp Increase Temperature low_yield->ly_temp Yes success Successful Cyclization: Proceed to Purification high_impurities->success No imp_dilution Increase Dilution high_impurities->imp_dilution Yes purification Purification Strategy: - Crystallization - Chromatography - Acid-Base Extraction success->purification ly_solvent Change Solvent ly_temp->ly_solvent ly_catalyst Add Catalyst (Acid or Base) ly_solvent->ly_catalyst ly_water Remove Water (Dean-Stark) ly_catalyst->ly_water ly_water->start imp_addition Slow Reagent Addition imp_dilution->imp_addition imp_time Optimize Reaction Time imp_addition->imp_time imp_inert Use Inert Atmosphere imp_time->imp_inert imp_inert->start

Caption: Troubleshooting decision tree for optimizing the cyclization of 3-(4-Methyl-benzyl)-piperazin-2-one.

VI. References

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

  • Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to the Bioactivity of Piperazin-2-one vs. Piperazine

For the modern medicinal chemist, the piperazine ring is a familiar and trusted tool. Its ubiquitous presence in a vast array of approved drugs speaks to its remarkable versatility and favorable physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the piperazine ring is a familiar and trusted tool. Its ubiquitous presence in a vast array of approved drugs speaks to its remarkable versatility and favorable physicochemical properties. However, the closely related piperazin-2-one scaffold, while less explored, is emerging as a privileged structure in its own right, demonstrating a unique and potent spectrum of biological activities. This guide provides an in-depth, objective comparison of these two critical heterocyclic moieties, offering experimental data and mechanistic insights to inform rational drug design and scaffold selection.

The subtle yet significant structural distinction between piperazine, a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, and piperazin-2-one, which incorporates a carbonyl group at the 2-position, profoundly influences their three-dimensional shape, electronic properties, and, consequently, their interactions with biological targets.[1][2][3] This guide will dissect these differences, providing a comparative analysis of their bioactivities across key therapeutic areas, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties: A Foundation for Biological Function

The introduction of a carbonyl group in the piperazin-2-one scaffold imparts distinct physicochemical characteristics compared to the parent piperazine ring. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with biological targets.

PropertyPiperazinePiperazin-2-oneSignificance in Drug Design
Molecular Weight 86.14 g/mol [4]100.12 g/mol [3]The addition of the carbonyl group increases the molecular weight, which can influence ligand efficiency.
logP (Octanol/Water Partition Coefficient) -1.37[4]-1.1[3]Both scaffolds are inherently hydrophilic, a trait that can enhance aqueous solubility. The slightly higher logP of piperazin-2-one suggests a modest increase in lipophilicity.
Hydrogen Bond Donors 22Both scaffolds can act as hydrogen bond donors through their N-H groups, facilitating interactions with target proteins.
Hydrogen Bond Acceptors 23The carbonyl oxygen in piperazin-2-one provides an additional hydrogen bond acceptor site, potentially leading to different or stronger target interactions.[1]
pKa pKa1 ≈ 5.68, pKa2 ≈ 9.82[5]Not widely reported, but the amide nitrogen is expected to be significantly less basic than the secondary amines of piperazine.The two basic nitrogens of piperazine allow for the formation of salts, which can improve solubility and formulation properties. The reduced basicity of the amide nitrogen in piperazin-2-one alters its ionization state at physiological pH, which can impact cell permeability and target binding.[5]
Three-Dimensional Shape Flexible, exists in chair and boat conformations.[1]The presence of the sp2-hybridized carbonyl carbon introduces a degree of planarity, leading to a more conformationally constrained structure.Conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target.

Comparative Bioactivity: A Tale of Diverse Therapeutic Potential

While piperazine is celebrated for its broad therapeutic applications, piperazin-2-one has carved out a significant niche, particularly in oncology. This section will compare the bioactivities of these two scaffolds, highlighting areas of overlap and divergence.

Anticancer Activity: A Stronghold for Piperazin-2-one

The piperazin-2-one scaffold has demonstrated significant promise as a cytotoxic agent against a variety of cancer cell lines.[6][7][8] A notable mechanism of action for some of these derivatives is the inhibition of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras proteins.[6][7] By inhibiting FTase, these compounds can disrupt the Ras signaling pathway, which is frequently hyperactivated in many cancers, leading to decreased cell proliferation and the induction of apoptosis.[7]

In a study by Moghadam et al. (2020), a series of 1-(3-chlorophenyl)piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activity against human colon carcinoma (HT-29) and human lung carcinoma (A549) cell lines.[6] The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.

Compound IDSubstituent GroupHT-29 IC₅₀ (µM)[6]A549 IC₅₀ (µM)[6]MRC-5 (Normal Cell) IC₅₀ (µM)[6]
7g Guanidine1.8 ± 0.22.5 ± 0.311.2 ± 1.1
7f Thiourea12.3 ± 1.515.1 ± 1.845.6 ± 4.2
7d Hydrazide25.4 ± 2.131.8 ± 2.9> 100
L-778,123 (Standard) Imidazole5.6 ± 0.67.8 ± 0.928.4 ± 3.1
Doxorubicin (Standard) -0.9 ± 0.11.2 ± 0.1< 0.1

These results highlight that specific substitutions on the piperazin-2-one scaffold can lead to potent cytotoxic activity, in some cases exceeding that of the standard compound L-778,123.[6] Notably, the guanidine-substituted derivative (7g) displayed the highest potency and a degree of selectivity for cancer cells over normal cells.[6]

While piperazine derivatives have also been extensively investigated as anticancer agents, their mechanisms are often more varied, targeting a wider range of biological pathways including kinase inhibition and disruption of microtubule dynamics.[9]

Antimicrobial Activity: A Domain of Piperazine's Versatility

The piperazine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10][11][12] Its derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[13] For instance, certain piperazine-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[13]

The antimicrobial potential of the piperazin-2-one scaffold is less documented. However, some studies have reported the synthesis of piperazine-2,3-dione containing penicillins and cephalosporins with antibacterial activity.[14] This suggests that the incorporation of a lactam ring within the piperazine framework can be compatible with antimicrobial activity, although more research is needed to fully explore the potential of piperazin-2-one derivatives in this therapeutic area.

Central Nervous System (CNS) Activity: A Playground for Piperazine

Piperazine derivatives are renowned for their diverse activities within the central nervous system, acting as antidepressants, antipsychotics, anxiolytics, and cognitive enhancers.[15][16][17][18] Their ability to modulate various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors, underpins their therapeutic efficacy.[15][16] The two nitrogen atoms of the piperazine ring are often crucial for interacting with these receptors.[1]

A direct comparison of CNS activity between piperazine and piperazin-2-one derivatives is scarce. However, a study on dermorphin analogues provided a unique insight into their comparative opiate activities.[19] This research found that the replacement of a piperazin-2-one ring with a piperazine ring in these analogues was important for either enhancing or reducing their opiate activities, as determined by guinea pig ileum and mouse vas deferens assays.[19] This suggests that the presence of the carbonyl group in the piperazin-2-one scaffold can significantly modulate the interaction with opioid receptors, highlighting the potential for this scaffold in the design of novel CNS-active compounds.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle of the assay is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (piperazine and piperazin-2-one derivatives) in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate 24h seeding->incubation1 treatment Add Compounds to Cells incubation1->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 dissolve Dissolve Formazan incubation3->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Signaling Pathway: Ras Farnesylation and its Inhibition

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The farnesylation of Ras proteins, catalyzed by farnesyltransferase (FTase), is essential for their localization to the cell membrane and subsequent activation of downstream signaling cascades.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_farnesyl Farnesylated Ras Proliferation Cell Proliferation Ras_farnesyl->Proliferation Activates Downstream Signaling Ras Ras FTase Farnesyltransferase (FTase) Ras->FTase FTase->Ras_farnesyl Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Piperazinone_inhibitor Piperazin-2-one FTase Inhibitor Piperazinone_inhibitor->FTase Inhibition Piperazinone_inhibitor->Proliferation Apoptosis Apoptosis Piperazinone_inhibitor->Apoptosis

Conclusion: Choosing the Right Scaffold for the Job

The choice between a piperazine and a piperazin-2-one scaffold is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. The piperazine ring remains a powerhouse of versatility, offering broad bioactivity and favorable pharmacokinetic properties.[1][2] Its two basic nitrogen atoms provide ample opportunities for salt formation and interaction with a wide range of biological targets.[1][5]

The piperazin-2-one scaffold, while less explored, presents a compelling alternative, particularly in the realm of anticancer drug discovery.[6][7] The introduction of a carbonyl group imparts conformational rigidity and an additional hydrogen bond acceptor, which can lead to enhanced potency and selectivity.[1] Its demonstrated efficacy as an inhibitor of farnesyltransferase highlights its potential for targeting specific enzymatic pathways.[6][7]

Ultimately, the decision of which scaffold to employ should be driven by a thorough understanding of the structure-activity relationships for the target of interest. This guide provides a foundational comparison to aid researchers in making informed decisions, with the hope of accelerating the discovery of novel and effective therapeutics.

References

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]

  • Gali-Muhtasib, H., & Bakkar, N. (2002). Modulating T-cell immune responses to cancer. Chemotherapy, 48(5), 221-230.
  • Moghadam, E. S., Divsalar, A., & Saboury, A. A. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(1), 196-207. [Link]

  • Chaudhary, P., & Kumar, R. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(10), 233-247.
  • Gootz, T. D., & Brighty, K. E. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241–1247. [Link]

  • BenchChem. (2025). The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.
  • Afarinkia, K., & Zare, F. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
  • Simmler, L. D., & Liechti, M. E. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Topics in Behavioral Neurosciences, 42, 139-161.
  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry Research.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Technical Guides.
  • Sharma, P., & Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Journal of Chemical Sciences, 136(1), 1-20.
  • Kumar, R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 1-25.
  • PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 54-63.
  • Głowacka, I. E., & Wujec, M. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2341. [Link]

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  • Kumar, R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
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  • Patel, P. B., & Patel, K. D. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical Research & Allied Sciences, 12(4), 55-64.
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Comparative

A Researcher's Guide to the Structure-Activity Relationship of Methylbenzyl Piperazinones: A Comparative Analysis

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the piperazinone scaffold represents a privileged structure with remarkable versatility. Its incorporation into...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the piperazinone scaffold represents a privileged structure with remarkable versatility. Its incorporation into novel molecular entities has yielded compounds with a wide spectrum of biological activities, from potent anti-cancer agents to modulators of central nervous system targets. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: methylbenzyl piperazinones. By synthesizing data from disparate studies on related compounds and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in the design and optimization of novel piperazinone-based therapeutics.

The central hypothesis of this guide is that strategic placement of a methyl group on the N-benzyl substituent of the piperazinone core can significantly modulate potency, selectivity, and pharmacokinetic properties. We will dissect the SAR by examining the individual contributions of the piperazinone ring, the benzyl moiety, and the critical influence of methyl group positioning.

The Piperazinone Core: A Foundation for Diverse Activity

The piperazin-2-one moiety is a key pharmacophore that imparts favorable physicochemical properties and provides multiple points for synthetic diversification. Studies on various N-substituted piperazin-2-ones have revealed that the core structure is well-tolerated and that the nature of the substituent at the N4 position is a primary determinant of biological activity.

Influence of N4-Substitution on Cytotoxicity

A significant body of research has focused on the cytotoxic potential of piperazinone derivatives. For instance, a series of 1-(3-chlorophenyl)piperazin-2-one derivatives were synthesized and evaluated for their anticancer activity.[1][2][3][4] These studies demonstrated that the bioisosteric replacement of an imidazole ring with other functional groups at the N4 position could dramatically impact cytotoxicity.[1][2][3][4]

Table 1: Comparative Cytotoxic Activity of N4-Substituted 1-(3-chlorophenyl)piperazin-2-one Derivatives [1]

Compound IDN4-SubstituentHT-29 IC50 (µM)A549 IC50 (µM)MRC-5 IC50 (µM)
7g Guanidine< 2< 2> 50
7f Thiourea5.67.2> 50
7c Hydrazide8.110.5> 50
Doxorubicin (Standard)3.54.12.8

Data synthesized from Ghasemi et al. (2019).[1]

The data clearly indicates that substituents capable of engaging in specific hydrogen bonding interactions and possessing favorable electronic properties, such as guanidine, can lead to potent and selective anticancer activity. This underscores the importance of the N4-substituent in dictating the biological profile of the piperazinone scaffold.

The N-Benzyl Group: A Key to Unlocking Potency and Selectivity

The introduction of a benzyl group at the N4 position of the piperazine or piperazinone ring has been a successful strategy in the development of various bioactive compounds. The benzyl moiety can engage in crucial hydrophobic and π-stacking interactions within target binding sites.

Structure-Activity Relationship of N-Benzylpiperazines

While direct and extensive SAR studies on N-benzylpiperazinones are limited, valuable insights can be gleaned from the closely related N-benzylpiperazine series. For example, studies on N-benzyl piperidines and piperazines as tyrosinase inhibitors and σ1 receptor ligands have highlighted the importance of the benzyl substituent.[5][6] Molecular docking studies of (4-benzylpiperazin-1-yl)-(3,4-dihydroxyphenyl)methanone derivatives as tyrosinase inhibitors suggest that the benzyl group interacts with a hydrophobic pocket adjacent to the enzyme's catalytic site, contributing significantly to the compound's potency.[5]

Furthermore, the development of benzylpiperazine derivatives as σ1 receptor ligands has shown that modifications to the benzyl moiety can fine-tune affinity and selectivity.[6] A 4-methoxybenzylpiperazinyl moiety was identified as a key hydrophobic region for σ1 receptor binding.[6]

The Methyl Group Advantage: Fine-Tuning Activity through Positional Isomerism

The central theme of this guide is the strategic placement of a methyl group on the N-benzyl substituent. While direct comparative studies on methylbenzyl piperazinone isomers are scarce, the principles of medicinal chemistry and SAR data from related series allow for logical extrapolation. The position of the methyl group (ortho, meta, or para) on the benzyl ring can profoundly influence the molecule's conformation, electronic properties, and metabolic stability.

A study on substituted N-benzyl piperidines as dopamine transporter (DAT) ligands revealed that substituents at the ortho and meta positions of the N-benzyl side chain significantly impacted affinity and selectivity.[7] This highlights the sensitivity of receptor binding to the steric and electronic effects of substituents on the benzyl ring.

Postulated SAR of Methylbenzyl Piperazinones

Based on the available evidence, we can postulate the following SAR for methylbenzyl piperazinones:

  • Para-Methyl Substitution: A methyl group at the para position is generally well-tolerated and may enhance hydrophobic interactions within a binding pocket. It is less likely to cause significant steric hindrance compared to ortho substitution.

  • Meta-Methyl Substitution: A meta-methyl group can subtly alter the electronics and conformation of the benzyl ring, potentially leading to improved binding affinity or selectivity.

  • Ortho-Methyl Substitution: An ortho-methyl group can induce a significant conformational change by forcing the benzyl ring to twist out of planarity with the piperazinone nitrogen. This can have a dramatic, and often unpredictable, effect on biological activity. It may lead to a loss of affinity due to steric clash, or it could lock the molecule into a more favorable bioactive conformation.

The following diagram illustrates the key structural features of methylbenzyl piperazinones and the potential points of modification.

SAR_Methylbenzyl_Piperazinones cluster_piperazinone Piperazinone Core cluster_benzyl Methylbenzyl Moiety piperazinone Piperazin-2-one N4 N4 N1 N1-H (Potential for substitution) benzyl Benzyl Group N4->benzyl Crucial for hydrophobic interactions carbonyl C2=O methyl Methyl Group (ortho, meta, para) benzyl->methyl Modulates conformation & electronics

Caption: Key structural components of methylbenzyl piperazinones.

Comparative Analysis with Alternative Scaffolds

The therapeutic potential of methylbenzyl piperazinones can be benchmarked against other established heterocyclic scaffolds. For instance, in the realm of anticancer drug discovery, piperazine derivatives have been explored as kinase inhibitors.[8][9] A comparative analysis would involve evaluating the potency, selectivity, and off-target effects of methylbenzyl piperazinones against known kinase inhibitors bearing different heterocyclic cores.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of methylbenzyl piperazinones are provided below.

General Synthesis of 4-(Methylbenzyl)piperazin-2-ones

A common route for the synthesis of N-substituted piperazin-2-ones involves the cyclization of an appropriate N-substituted diamine with an α-haloacetyl halide.[5]

Synthesis_Workflow start N-(methylbenzyl)ethylenediamine reagent1 Chloroacetyl chloride Triethylamine, DCM, 0°C to rt intermediate α-chloro-N'-(methylbenzyl)acetamide reagent1->intermediate Acylation reagent2 Base (e.g., NaH) THF, reflux product 4-(Methylbenzyl)piperazin-2-one reagent2->product Intramolecular Cyclization

Caption: General synthetic workflow for 4-(methylbenzyl)piperazin-2-ones.

Step-by-Step Protocol:

  • Acylation: To a solution of the corresponding N-(methylbenzyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloro-N'-(methylbenzyl)acetamide intermediate.

  • Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of the crude intermediate in THF dropwise at 0°C.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylbenzyl)piperazin-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][3][4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methylbenzyl piperazinone derivatives) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The methylbenzyl piperazinone scaffold holds significant promise for the development of novel therapeutics. While direct and comprehensive SAR studies are currently limited, by synthesizing data from related chemical series, we can construct a logical framework to guide future drug design efforts. The strategic placement of a methyl group on the N-benzyl substituent is a key parameter for optimizing biological activity.

Future research should focus on the systematic synthesis and evaluation of ortho-, meta-, and para-methylbenzyl piperazinone isomers against a panel of relevant biological targets. This will provide a clearer understanding of the SAR and enable the development of more potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting area of medicinal chemistry.

References

  • Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 98–106. [Link]

  • Luan, F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(1), 2349-2358. [Link]

  • Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [Link]

  • ResearchGate. (n.d.). SAR of the substituted benzyl group. ResearchGate. [Link]

  • Hassan, A. E. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 164-175. [Link]

  • Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed Central. [Link]

  • Shaikh, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Clark, R. D., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(18), 2645-2651. [Link]

  • Wikipedia. (n.d.). Substituted piperazine. Wikipedia. [Link]

  • Asif, M. (2015). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • El-Sayed, N. N. E., et al. (2021). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 12(11), 1936-1951. [Link]

  • Yildirim, I., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ResearchGate. [Link]

  • Patil, S. A., et al. (2010). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5851-5858. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. [Link]

  • Barreca, M. L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998. [Link]

  • Shrestha, B., et al. (2016). COMPARISON OF ANTIHELMINTHIC ACTIVITY BETWEEN BISARYL BENZYL PIPERAZINE AND BENZIMIDAZOLE LINKED PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249-2263. [Link]

  • Sharma, A., Sharma, M., & Bharate, S. B. (2022). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. [Link]

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Validation

The Piperazin-2-one Scaffold: A Comparative Guide to Enhancing Metabolic Stability in Peptidomimetics

For researchers, scientists, and drug development professionals, the Achilles' heel of many promising peptide-based therapeutics is their metabolic instability. The native amide bonds that define peptides are readily rec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of many promising peptide-based therapeutics is their metabolic instability. The native amide bonds that define peptides are readily recognized and cleaved by proteases, leading to rapid degradation and poor pharmacokinetic profiles.[1] This guide provides an in-depth technical comparison of piperazin-2-one-based peptidomimetics, evaluating their performance against alternative scaffolds and offering the experimental frameworks necessary to validate these findings in your own research.

The piperazin-2-one core represents a compelling structural motif for medicinal chemists. By incorporating this constrained cyclic structure into a peptide backbone, it is possible to shield susceptible bonds from enzymatic hydrolysis, thereby enhancing metabolic stability while maintaining the crucial pharmacophoric elements required for biological activity.[2] This guide will explore the causality behind this enhanced stability, present comparative data, and provide detailed protocols for assessing metabolic fate.

The Challenge of Amide Bond Lability

The peptide bond is a cornerstone of biology, but in therapeutics, it presents a significant hurdle. Proteases, ubiquitous in plasma, the gastrointestinal tract, and within cells, efficiently catalyze the hydrolysis of these bonds, severely limiting the oral bioavailability and in vivo half-life of peptide drugs.[3][4] To overcome this, medicinal chemists have developed a range of "amide bond bioisosteres" – chemical moieties that mimic the spatial and electronic properties of an amide bond but are resistant to enzymatic cleavage.[3]

The piperazin-2-one structure can be viewed as a cyclic peptidomimetic element that constrains the peptide backbone, making it a less favorable substrate for many proteases. This conformational rigidity can also lock the molecule into a bioactive conformation, potentially increasing potency.[5]

Comparative Analysis of Metabolic Stability

The true measure of a peptidomimetic scaffold lies in its performance against established alternatives. While a single, comprehensive head-to-head study is often elusive in the literature, we can synthesize data from various sources to build a compelling picture of the advantages offered by the piperazin-2-one core and related structures.

It is crucial to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions (e.g., microsomal protein concentration, substrate concentration). However, the relative stabilities and trends observed provide valuable insights.

Table 1: In Vitro Metabolic Stability of Piperazine Derivatives in Liver Microsomes

Compound/ScaffoldDescriptionSpeciesIn Vitro Systemt1/2 (min)Intrinsic Clearance (CLint)Reference
Piperazin-1-ylpyridazine (Comp. 1) Parent compound with an unsubstituted piperazine ring.MouseMLM~2High[6]
HumanHLM~3High[6]
Modified Piperazin-1-ylpyridazine (Comp. 29) Structurally optimized derivative of Compound 1.MouseMLM113Low[6]
HumanHLM105Low[6]
Piperazinone Phenylalanine Derivative (F2-7f) A piperazin-2-one containing compound with anti-HIV activity.HumanHLM & PlasmaModerately StableNot Reported[7]
Piperidine-derived Amide (Comp. 2) A non-urea sEH inhibitor with a piperidine core.Not SpecifiedMicrosomes2.4High[8]
Modified Piperidine-derived Amide (Comp. 3) Aromatic moiety addition to improve stability.Not SpecifiedMicrosomes220Low[8]

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes.

The data clearly illustrates a common theme in drug discovery: the metabolic liability of the parent piperazine structure can be substantial, but through rational design, including the incorporation of the more constrained piperazin-2-one motif or other modifications, metabolic stability can be dramatically improved. The more than 50-fold increase in the half-life of the modified piperazin-1-ylpyridazine is a testament to this principle.[6]

Alternative Strategies for Enhancing Metabolic Stability

The piperazin-2-one scaffold is one of many tools in the medicinal chemist's arsenal. Understanding its performance in the context of other peptidomimetic strategies is key to making informed decisions in drug design.

Table 2: Comparison of Different Peptidomimetic Scaffolds and Stability-Enhancing Modifications

Strategy/ScaffoldMechanism of Enhanced StabilityKey AdvantagesPotential Disadvantages
Piperazin-2-one / Piperazine-2,5-dione Conformational constraint and backbone rigidity reduces protease recognition and cleavage.[9]High resistance to proteolysis, can mimic beta-turns.Can be synthetically challenging, may alter desired pharmacology.
Linear Peptides (unmodified) NoneSimple to synthesize, closely mimics natural ligand.Highly susceptible to proteolysis, poor oral bioavailability.
N-Methylation Steric hindrance at the amide bond and disruption of hydrogen bonding patterns required for enzyme recognition.[10]Can be synthetically accessible, often improves cell permeability.May disrupt bioactive conformation, can affect receptor binding.
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize D-amino acids.[1]High resistance to proteolysis.Can significantly alter peptide conformation and biological activity.
Cyclization (e.g., Head-to-Tail) Prevents degradation by exopeptidases and constrains conformation.[10]Increased stability, can enhance receptor affinity.May reduce cell permeability, synthesis can be complex.
1,2,3-Triazoles Bioisosteric replacement of the amide bond; resistant to hydrolysis and oxidation.[3]Chemically very stable, synthetically accessible via "click chemistry".Different electronic and hydrogen bonding properties compared to amides.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of your piperazin-2-one peptidomimetics and compare them to other scaffolds, a robust and well-validated experimental workflow is essential. The following protocols for in vitro microsomal stability and metabolite identification provide a solid foundation for these investigations.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver, primarily cytochrome P450s (CYPs).[11]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive controls (e.g., a rapidly metabolized and a slowly metabolized compound).

  • Pooled liver microsomes (human, rat, mouse, etc.).

  • NADPH regenerating system (Solutions A and B).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • 96-well plates, incubators, shakers, centrifuges.

  • LC-MS/MS system.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound & Control Stocks add_cpd Add Compound to Microsomes prep_cpd->add_cpd prep_microsomes Prepare Microsome Working Solution prep_microsomes->add_cpd prep_cofactor Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH Solution prep_cofactor->start_rxn pre_warm Pre-warm Plate (37°C) pre_warm->add_cpd add_cpd->start_rxn time_points Incubate at 37°C (Take samples at 0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Determine Peak Area Ratios (Compound/IS) lcms->peak_area plot Plot ln(% Remaining) vs. Time peak_area->plot calculate Calculate t1/2 and CLint plot->calculate G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_identification Identification full_scan Acquire Full Scan HR-MS Data (Control vs. Incubated Sample) compare Compare Incubated vs. Control Samples to Find Unique Peaks full_scan->compare dda Perform Data-Dependent MS/MS (DDA) on Potential Metabolites fragmentation Analyze MS/MS Fragmentation Patterns dda->fragmentation extract Extract Ion Chromatograms for Predicted Metabolites mass_shift Determine Mass Shift from Parent Compound extract->mass_shift compare->extract propose Propose Metabolite Structures fragmentation->propose mass_shift->propose db_search Search Databases (e.g., METLIN) with Accurate Mass db_search->propose

Caption: Workflow for metabolite identification using LC-QTOF-MS.

Step-by-Step Procedure:

  • LC-MS/MS Analysis:

    • Inject the supernatant from a late time point of the microsomal incubation (and a control incubation without NADPH) onto the LC-QTOF-MS system.

    • Acquire data in full scan mode with high mass accuracy to detect all potential metabolites.

    • Also, acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically performs MS/MS on the most intense ions detected in the full scan. This provides fragmentation data for structural elucidation.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms of the incubated sample and the control sample. The software can automatically flag peaks that are present only in the incubated sample.

    • The software will also look for common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation) from the parent drug's mass.

  • Structural Elucidation:

    • For each potential metabolite peak, analyze the high-resolution MS data to determine its accurate mass and calculate the molecular formula.

    • Analyze the MS/MS fragmentation spectrum. Compare the fragmentation pattern of the metabolite to that of the parent drug. The fragments that are the same will indicate parts of the molecule that are unchanged, while fragments with a mass shift will pinpoint the location of the metabolic modification.

    • Use databases like METLIN to search for known metabolites with similar masses and fragmentation patterns. [9]

  • Reporting:

    • Propose the structures of the identified metabolites and map the metabolic "soft spots" on the parent molecule. This information is invaluable for the next round of structural modifications to improve metabolic stability.

Conclusion

The incorporation of the piperazin-2-one scaffold is a powerful strategy for overcoming the inherent metabolic instability of linear peptides. By providing conformational constraint and resistance to proteolytic cleavage, this and related cyclic structures can significantly extend the in vivo half-life and improve the pharmacokinetic profile of peptide-based drug candidates. The experimental protocols detailed in this guide provide a robust framework for quantifying these improvements and identifying metabolic liabilities. By integrating these principles and methodologies into your drug discovery workflow, you can accelerate the development of more stable and effective peptidomimetic therapeutics.

References

  • Patti, G. J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 451-460. Available from: [Link]

  • Request PDF. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Angelini, A., et al. (2012). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. International Journal of Molecular Sciences, 13(12), 16473-16501. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2010). Journal of Visualized Experiments, (41), 2098. Available from: [Link]

  • Al-Sha'er, M. A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13375-13426. Available from: [Link]

  • RSC Publishing. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(8), 2438-2469. Available from: [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2018). Current Drug Metabolism, 19(5), 414-425. Available from: [Link]

  • Campochiesa, G., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1617-1623. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available from: [Link]

  • Packer, L. E., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2339. Available from: [Link]

  • A Comprehensive Untargeted Metabolomics LC/Q-TOF Workflow with an Unknowns Identification Strategy to Identify Plasma Metabolite. (n.d.). Agilent. Available from: [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]

  • Saigusa, D., et al. (2016). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. PLOS ONE, 11(8), e0160555. Available from: [Link]

  • A Q-TOF Generated, Metabolomics- Specific LC/MS/MS Library Facilitates Identification of Metabolites in Malaria Infected Erythrocytes. (2011). Agilent. Available from: [Link]

  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2021). International Journal of Molecular Sciences, 22(16), 8888. Available from: [Link]

  • Metabolism guided optimization of peptidomimetics as non-covalent proteasome inhibitors for cancer treatment. (2022). European Journal of Medicinal Chemistry, 233, 114211. Available from: [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2024). Frontiers in Chemistry, 12. Available from: [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 1-9. Available from: [Link]

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Comparative

Technical Comparison Guide: 3-(4-Methyl-benzyl)-piperazin-2-one vs. L-Phenylalanine

This guide provides an in-depth technical comparison between the proteinogenic amino acid L-Phenylalanine (Phe) and its conformationally constrained peptidomimetic analogue, 3-(4-Methyl-benzyl)-piperazin-2-one . Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the proteinogenic amino acid L-Phenylalanine (Phe) and its conformationally constrained peptidomimetic analogue, 3-(4-Methyl-benzyl)-piperazin-2-one .

Executive Summary: The Case for Conformational Constraint

In drug discovery, L-Phenylalanine (Phe) serves as a critical recognition motif for proteases, GPCRs, and kinases.[1] However, its therapeutic utility as a free amino acid or within linear peptides is limited by rapid enzymatic degradation and high conformational entropy.[1]

3-(4-Methyl-benzyl)-piperazin-2-one represents a "privileged scaffold" approach. By embedding the phenylalanine nitrogen and alpha-carbon into a six-membered lactam (piperazinone) ring, this molecule locks the side chain into a specific bioactive conformation.[1] This modification drastically reduces the entropy penalty upon receptor binding and confers resistance to proteolysis, making it a superior scaffold for designing high-affinity inhibitors (e.g., for HIV-1 Capsid, Factor Xa, or Renin).[1]

Chemical Identity & Physicochemical Comparison

The following table contrasts the fundamental properties of the natural amino acid against the synthetic scaffold.

FeatureL-Phenylalanine (Phe) 3-(4-Methyl-benzyl)-piperazin-2-one
Role Natural Building Block / MetabolitePeptidomimetic Scaffold / Drug Intermediate
Conformational Freedom High: Free rotation about

and

angles.
Restricted: Ring constrains N-

bond; limits

space.
Protease Stability Low: Rapidly cleaved by chymotrypsin/carboxypeptidases.[1]High: Lactam ring resists amide hydrolysis.[1]
Hydrophobicity (LogP) ~ -1.38 (at pH 7.[1]4)~ 1.5 - 2.0 (Estimated)
Steric Bulk Standard Benzyl side chain.[1]Increased bulk (p-Methyl) + Ring rigidity.[1]
Binding Thermodynamics High entropy penalty (

).[1]
Low entropy penalty (Pre-organized).[1]
Structural Visualization

The diagram below illustrates the structural relationship and the "locking" mechanism that transforms the flexible Phe into the rigid Piperazinone scaffold.

Structure_Comparison Phe L-Phenylalanine (Flexible Acyclic) Piperazinone 3-(4-Methyl-benzyl)-piperazin-2-one (Rigid Cyclic Scaffold) Phe->Piperazinone 1. Cyclization (N-Cα constraint) 2. p-Methyl substitution Entropy High Entropy Penalty (Upon Binding) Phe->Entropy Proteolysis Susceptible to Proteolysis Phe->Proteolysis Preorg Pre-organized Conformation (Low Entropy Penalty) Piperazinone->Preorg Stable Metabolically Stable Piperazinone->Stable

Figure 1: Transformation of the flexible Phenylalanine into the rigid Piperazinone scaffold, highlighting the shift in thermodynamic and metabolic properties.[1]

Mechanistic Analysis: Why Use the Piperazinone?

The "Entropy-Enthalpy Compensation" Advantage

When linear Phenylalanine binds to a receptor, it must freeze its rotatable bonds to fit the binding pocket.[1] This results in a significant loss of conformational entropy (


), which subtracts from the overall binding affinity (

).[1]
  • The Solution: The piperazinone ring of the 3-(4-Methyl-benzyl) analogue pre-organizes the vector of the side chain (the 4-methylbenzyl group).[1] Because the molecule is already "frozen" in a bioactive-like shape before binding, the entropy loss is minimal, leading to a tighter binding constant (

    
    ).[1]
    
Probing the Hydrophobic Pocket (The 4-Methyl Effect)

The specific inclusion of the 4-methyl group on the benzyl ring (compared to standard Phe) serves two purposes:

  • Space Filling: It probes the depth of the hydrophobic pocket (e.g., S1 or S1' subsites in proteases).[1]

  • Electronic Modulation: The methyl group is weakly electron-donating, increasing the lipophilicity and

    
    -stacking potential compared to the unsubstituted phenyl ring of native Phe.
    

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 3-(4-Methyl-benzyl)-piperazin-2-one starting from a Phenylalanine derivative. Context: This protocol utilizes a Disrupted Ugi Reaction or a Reductive Cyclization approach, commonly cited for generating high-purity peptidomimetics.[1]

Methodology: Reductive Cyclization from Amino Acid Esters

Reagents:

  • 4-Methyl-L-Phenylalanine methyl ester (Starting Material)

  • Chloroacetyl chloride

  • Ethylenediamine (or N-protected derivative)[1]

  • Sodium borohydride (

    
    ) or Triethylsilane (TES)[1]
    

Step-by-Step Workflow:

  • Acylation (Amide Bond Formation):

    • Dissolve 4-Methyl-L-Phe methyl ester (1.0 eq) in DCM at 0°C.

    • Add Chloroacetyl chloride (1.1 eq) and TEA (1.5 eq).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Formation of the

      
      -chloroacetamide intermediate.
      
    • Checkpoint: Monitor by TLC for disappearance of amine.

  • Amination (Introduction of Ring Nitrogen):

    • Treat the intermediate with excess primary amine (e.g., Methylamine or a protected diamine) to displace the chloride.[1]

    • Result: Formation of the N-(2-aminoacetyl)-Phe derivative.

  • Cyclization (Ring Closure):

    • Heat the intermediate in refluxing alcohol or toluene.[1] The intramolecular attack of the secondary amine onto the methyl ester carbonyl closes the ring.[1]

    • Product: 3-(4-Methyl-benzyl)-piperazine-2,5-dione (Diketo-piperazine).

  • Selective Reduction (Optional for 2-one):

    • To obtain the piperazin-2-one (mono-keto), selective reduction of the less hindered amide carbonyl is required, often using

      
       or Borane-THF under controlled conditions.[1] Alternatively, use a 1,2-diamine cyclization route (see diagram below) to directly access the mono-keto form.[1]
      
Workflow Visualization

Synthesis_Protocol Start Start: 4-Methyl-L-Phe Methyl Ester Step1 Step 1: N-Acylation (Chloroacetyl chloride, DCM, 0°C) Start->Step1 Inter1 Intermediate: alpha-Chloroacetamide derivative Step1->Inter1 Step2 Step 2: N-Alkylation (Reaction with Ethylene Diamine equivalent) Inter1->Step2 Step3 Step 3: Intramolecular Cyclization (Base catalyzed, Reflux) Step2->Step3 Product Target: 3-(4-Methyl-benzyl)-piperazin-2-one Step3->Product Lactam Formation

Figure 2: Synthetic route for converting a Phenylalanine derivative into the Piperazinone scaffold.

References

  • Design of Peptidomimetics

    • Title: Synthesis of chiral piperazin-2-ones as model peptidomimetics.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1]

    • URL:[Link]

  • Pharmacological Application (Renin/HIV)

    • Title: Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators.[4]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • Structural Biology of Phe Analogues

    • Title: Synthesis and use of 3-amino-4-phenyl-2-piperidones... as conformationally restricted phenylalanine isosteres.[7]

    • Source: Journal of Medicinal Chemistry.[10]

    • URL:[Link][1]

  • General Piperazinone Chemistry

    • Title: Piperazinone | Intermediate - MedchemExpress.[5]

    • Source: MedChemExpress Product Guide.[1]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methyl-benzyl)-piperazin-2-one proper disposal procedures

Topic: 3-(4-Methyl-benzyl)-piperazin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] Executive Summary: Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Methyl-benzyl)-piperazin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary: Immediate Action Plan

3-(4-Methyl-benzyl)-piperazin-2-one is a heterocyclic organic intermediate commonly used as a scaffold in drug discovery. While specific regulatory waste codes (EPA P-list/U-list) are rarely assigned to this specific derivative, it must be managed as a hazardous organic amine due to the structural potential for sensitization, irritation, and aquatic toxicity common to piperazinone derivatives.

The Golden Rules of Disposal:

  • NEVER dispose of this compound down the drain (sanitary sewer).

  • NEVER mix with strong oxidizers (peroxides, nitric acid) or aldehydes.

  • ALWAYS segregate as "Organic Waste" destined for high-temperature incineration.

  • ALWAYS label as "Irritant/Corrosive" if specific toxicity data is absent (Precautionary Principle).

Chemical Characterization & Hazard Assessment

Before disposal, you must classify the waste stream.[2] As a Senior Application Scientist, I apply the "Worst-Case Analog" principle when specific SDS data is sparse. Piperazine derivatives are historically known sensitizers and corrosives.

2.1 Hazard Classification Logic
FeatureAssessmentImplications for Disposal
Chemical Class Cyclic Amide / AmineBasic nitrogen may react with acids; potential sensitizer.
Physical State Solid (typically)Must be disposed of in solid waste drums or dissolved for liquid waste.
Reactivity Stable, but incompatible with oxidizersDo not accumulate in containers with nitric/sulfuric acid waste.
Toxicity Profile Presumed Irritant/Corrosive (Skin/Eye)Requires double-bagging or rigid secondary containment.[3]
RCRA Status Non-Listed (Likely)Classify as D001 (Ignitable) if in solvent, or Non-Regulated Hazardous Waste requiring incineration.

Technical Insight: The piperazin-2-one ring is stable. Unlike acid chlorides or anhydrides, it will not "deactivate" simply by adding water. Therefore, destruction via incineration is the only validated disposal method.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock or solid reaction byproducts.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended).

    • Safety goggles (standard glasses are insufficient for powders).

    • Lab coat + NIOSH N95 respirator (to prevent inhalation of dust).

  • Primary Containment:

    • Keep the substance in its original glass/plastic vial if possible. Ensure the cap is tight.

    • If the original container is damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag (Ziploc type).

  • Labeling:

    • Apply a hazardous waste label.[1][4]

    • Constituents: "3-(4-Methyl-benzyl)-piperazin-2-one" (Write full name; do not use abbreviations like "MBP").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Accumulation:

    • Place in the Solid Organic Waste drum (typically a blue or black open-top drum).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents (DCM, Methanol, DMSO).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Methanol, Ethanol, Ethyl Acetate, DMSO.

  • Segregation:

    • Pour into the appropriate waste carboy (Halogenated vs. Non-Halogenated).

    • Critical Control Point: Ensure the waste stream pH is between 4 and 10. If the reaction mixture is highly acidic or basic, neutralize it before adding it to the central solvent waste carboy to prevent exothermic reactions in the drum.

  • Rinsing:

    • Triple-rinse the original glassware with a compatible solvent (e.g., acetone).

    • Add the rinsate to the liquid waste container.

  • Documentation:

    • Log the approximate concentration of the piperazinone on the waste tag. EHS contractors need to know if "trace" amounts or "high concentrations" are present.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 3-(4-Methyl-benzyl)-piperazin-2-one.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContType Is Original Container Intact? Solid->ContType Bagging Double Bag / Secondary Containment ContType->Bagging Yes or No (Always Contain) SolidLabel Label: 'Solid Organic Waste' (Mark Irritant/Toxic) Bagging->SolidLabel SolidDrum Disposal: Lab Pack / Incineration Drum SolidLabel->SolidDrum SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo LiquidLabel Label: 'Organic Solvents + Trace Amine' Halo->LiquidLabel NonHalo->LiquidLabel LiquidCarboy Disposal: Solvent Waste Carboy LiquidLabel->LiquidCarboy

Caption: Operational decision tree for segregating 3-(4-Methyl-benzyl)-piperazin-2-one based on physical state and solvent compatibility.

Regulatory & Compliance Context

While this specific molecule may not have a unique RCRA waste code, it falls under specific regulatory frameworks based on its characteristics.

Regulatory BodyClassificationAction Required
EPA (RCRA) Characteristic Waste If ignitable (in solvent), code D001 . If corrosive (pH <2 or >12.5), code D002 .[5] Otherwise, manage as non-regulated chemical waste.
DOT (Transport) Class 8 (Corrosive) or Class 6.1 (Toxic) Likely applicable if shipping pure material. Ensure UN-rated packaging is used.
Local POTW Prohibited Discharge Strictly prohibited from sewer disposal due to nitrogen content and potential for aquatic toxicity (interference with biological treatment).

Expert Tip: In the absence of a specific "U-list" number, many institutions assign a generic internal code (e.g., "Non-Regulated Organic") for inventory tracking. However, for disposal manifesting, it is safest to profile it as "Waste Toxic Solids, Organic, N.O.S. (piperazinone derivative)."

Emergency Contingencies

Spills (Solid/Powder)
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Goggles, N95 mask, gloves, lab coat.

  • Cover: Gently cover the spill with paper towels to prevent dust dispersion.

  • Clean: Wet the paper towels slightly (damp, not soaking) to capture dust, or use a HEPA-filtered vacuum.

  • Dispose: Place all cleanup materials into a hazardous waste bag and label as "Spill Debris: Piperazinone."

Exposure (First Aid)[6][7][8][9]
  • Skin Contact: Wash with soap and water for 15 minutes.[9][10] Piperazines can cause sensitization; monitor for redness or rash.

  • Eye Contact: Flush immediately for 15 minutes.[6][7][8][9][10] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Occupational Safety and Health Administration (OSHA). (2012).[11] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).

  • PubChem. (n.d.). Piperazin-2-one Compound Summary. National Library of Medicine. (Used for structural analog hazard assessment).

Sources

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